Nafithromycin

Catalog No.
S11214959
CAS No.
1691240-78-4
M.F
C42H62N6O11S
M. Wt
859.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nafithromycin

CAS Number

1691240-78-4

Product Name

Nafithromycin

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R,14S,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-4,6,12,16-tetraoxo-N'-[(1S)-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)ethoxy]-3,17-dioxabicyclo[12.3.0]heptadecane-15-carboximidamide

Molecular Formula

C42H62N6O11S

Molecular Weight

859.0 g/mol

InChI

InChI=1S/C42H62N6O11S/c1-13-28-42(9)30(29(39(53)58-42)35(43)47-59-25(7)36-45-46-37(60-36)26-16-14-15-17-44-26)22(4)31(49)20(2)19-41(8,54-12)34(23(5)32(50)24(6)38(52)56-28)57-40-33(51)27(48(10)11)18-21(3)55-40/h14-17,20-25,27-30,33-34,40,51H,13,18-19H2,1-12H3,(H2,43,47)/t20-,21-,22-,23+,24-,25+,27+,28-,29-,30+,33-,34-,40+,41-,42-/m1/s1

InChI Key

RLFCSBSRGRJFRO-QAOQTAGDSA-N

SMILES

Array

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)C(C(=O)O2)C(=NOC(C)C4=NN=C(S4)C5=CC=CC=N5)N)C

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)[C@@H](C(=O)O2)/C(=N/O[C@@H](C)C4=NN=C(S4)C5=CC=CC=N5)/N)C

Nafithromycin is under investigation in clinical trial NCT02903836 (Phase II Study of Oral Nafithromycin in CABP).
NAFITHROMYCIN is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
has activity against a broad range of pathogens associated with community-acquired bacterial pneumonia, including: Streptococcus pneumoniae, Streptococcus pyogenes, and erythromycin-resistant Staphylococcus aureus

Nafithromycin structure-activity relationship SAR

Author: Smolecule Technical Support Team. Date: February 2026

Core Structure & Key Modifications

The activity of Nafithromycin stems from specific structural innovations made to the classic macrolide scaffold. The table below summarizes the key modifications and their functional roles.

Structural Feature Description Functional Role in SAR
C-3 Ketone Group Ketolide-defining feature; replaces the L-cladinose sugar found in classic macrolides [1]. Confers stability against macrolide-inducible resistance (erm-mediated methylation) and acid stability [1] [2].
C-11/C-12 Cyclic Carbamate A fused ring system attached to the lactone core [1]. Serves as an anchor point for the extended side chain, positioning it for optimal interaction with the ribosomal target [1].
Amidoxime Core & Biaryl Tether An extended side chain comprising an amidoxime group connected to a 2-pyridine-1,3,4-thiadiazole biaryl system via a rigid four-atom spacer with a chiral (S)-configured methyl group and a cis double bond [1] [3]. Enables dual-binding to domains II and V of the 23S rRNA; enhances binding affinity and circumvents resistance from ribosomal methylation and efflux pumps [1] [2].

The following diagram illustrates the logical flow of how these structural features contribute to this compound's enhanced efficacy.

G Macrolide Core Macrolide Core C-3 Ketone C-3 Ketone Stability Against erm Methylation Stability Against erm Methylation C-3 Ketone->Stability Against erm Methylation C-11/C-12 Carbamate C-11/C-12 Carbamate High Ribosomal Affinity High Ribosomal Affinity C-11/C-12 Carbamate->High Ribosomal Affinity Amidoxime & Biaryl Tether Amidoxime & Biaryl Tether Dual-Ribosomal Binding Dual-Ribosomal Binding Amidoxime & Biaryl Tether->Dual-Ribosomal Binding Structural Modifications Structural Modifications Structural Modifications->Macrolide Core Structural Modifications->C-3 Ketone Structural Modifications->C-11/C-12 Carbamate Structural Modifications->Amidoxime & Biaryl Tether Overcoming Macrolide Resistance Overcoming Macrolide Resistance Stability Against erm Methylation->Overcoming Macrolide Resistance High Ribosomal Affinity->Overcoming Macrolide Resistance Dual-Ribosomal Binding->Overcoming Macrolide Resistance Enhanced Antibacterial Activity Enhanced Antibacterial Activity Overcoming Macrolide Resistance->Enhanced Antibacterial Activity

Experimental Protocols for Key Assays

For researchers looking to validate or build upon these findings, here is a summary of the key experimental methodologies cited in the development of this compound.

  • In Vitro Minimum Inhibitory Concentration (MIC) Determinations The core activity of this compound was established through broth microdilution assays according to standards set by the Clinical and Laboratory Standards Institute (CLSI). These experiments determined the MIC against a panel of clinically significant bacterial strains, including macrolide-resistant Streptococcus pneumoniae and Haemophilus influenzae. The results demonstrated that this compound's MIC values were significantly lower than those of older macrolides like azithromycin, confirming its superior potency against resistant pathogens [1] [4].

  • Ribosomal Binding and Competition Assays The dual-binding mechanism to the bacterial ribosome was elucidated using competitive binding studies. These assays measured the compound's ability to displace other known ribosomal-binding agents from both domain V (the classic macrolide binding site) and domain II of the 23S rRNA. The results confirmed that the unique biaryl side chain of this compound facilitates strong additional interactions with domain II, which is a key factor in overcoming Erm-mediated resistance [1] [2].

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling In vivo studies, particularly in rodent models, were critical for establishing the drug's efficacy. The primary metrics evaluated were:

    • Lung Tissue Penetration: Measured by comparing drug concentrations in epithelial lining fluid (ELF) and alveolar macrophages to plasma levels after administration. This compound showed extensive accumulation in lung tissue, with concentrations far exceeding plasma levels and the MICs for target pathogens [1] [4].
    • Efficacy Endpoints: The 3-day treatment regimen was validated in animal models of pneumonia. Efficacy was correlated with the time that the free drug concentration remains above the MIC (fT>MIC), supporting a once-daily dosing schedule [1].

References

Nafithromycin mechanism of action 23S rRNA binding

Author: Smolecule Technical Support Team. Date: February 2026

Structural Rationale & Mechanism of Action

Nafithromycin's enhanced potency stems from strategic structural modifications to the classic macrolide erythromycin A [1].

  • Dual Binding to Overcome Resistance: Traditional macrolides like erythromycin bind primarily to Domain V of the 23S rRNA (near nucleotide A2058). A key resistance mechanism in bacteria is the methylation of A2058 by Erm enzymes, which drastically reduces the binding affinity of these older drugs [2]. This compound is designed to also bind with high affinity to Domain II (the helix 35 loop) of the 23S rRNA [3]. This second, high-affinity interaction allows this compound to remain bound to the ribosome and maintain its antibacterial effect even in the presence of resistance mutations that would render older macrolides ineffective [3] [2].
  • Consequence in the Peptide Exit Tunnel: By binding to both domains, this compound effectively blocks the nascent peptide exit tunnel of the bacterial ribosome [4]. This physical obstruction sterically hinders the growth and elongation of the polypeptide chain, thereby halting bacterial protein synthesis and leading to cell death or stasis [2] [4].

The following diagram illustrates the workflow for experimentally characterizing this compound's binding mechanism.

G cluster_1 Genetic & Phenotypic Analysis cluster_2 Biochemical Binding Studies cluster_3 Structural & Computational Confirmation Start Characterize this compound 23S rRNA Binding A Select Ketolide-Resistant Mutants Start->A B Sequence 23S rRNA Genes A->B C Map Resistance Mutations (e.g., U2609C in Domain V) B->C D RNA Footprinting (Identify protected rRNA bases) C->D E Ribosome Affinity Assays (Measure binding to mutant vs. wild-type ribosomes) D->E F Model Mutations/Binding in Ribosomal Structure E->F G Correlate Spatial Data (Domain II & V proximity in tunnel) F->G

Quantitative Efficacy Data

This compound demonstrates potent in vitro activity against highly resistant pathogens. The following table summarizes its efficacy against contemporary, multi-drug resistant Streptococcus pneumoniae isolates from China [5].

Antibiotic MIC₅₀ (mg/L) MIC₉₀ (mg/L) MIC Range (mg/L) % Susceptible at ≤0.25 mg/L
This compound 0.03 0.06 ≤0.002 - 0.25 100%
Erythromycin >16 >16 - 3.5%
Azithromycin >16 >16 - 3.5%
Clindamycin >16 >16 - 17.5%

MIC: Minimum Inhibitory Concentration; MIC₅₀/₉₀: MIC value required to inhibit the growth of 50%/90% of isolates. [5]

Key Experimental Protocols

The methodologies below are fundamental for investigating the mechanism of 23S rRNA inhibitors like this compound.

  • Selection and Mapping of Resistance Mutations [2]

    • Random Mutagenesis & Selection: A library of ribosomal RNA (rRNA) genes is randomly mutagenized. Bacterial cells are then plated on media containing a lethal concentration of the ketolide antibiotic to select for resistant clones.
    • Genetic Mapping: Plasmids are isolated from resistant clones and the rRNA genes are sequenced to identify the specific mutations conferring resistance.
    • Confirmation: The identified mutant plasmid is reintroduced into a fresh bacterial host to confirm that the resistance phenotype is directly linked to the plasmid-borne mutation.
  • RNA Footprinting to Define Binding Site [2]

    • Ribosome-Antibiotic Complex Formation: Bacterial ribosomes are incubated with this compound to allow the drug to bind to its target site.
    • Chemical Probing: The complex is treated with structure-specific chemical probes that modify accessible RNA bases.
    • Analysis: The modified rRNA is extracted and analyzed. Nucleotides that are protected from modification due to antibiotic binding are identified, revealing the drug's precise footprint on the 23S rRNA.
  • Molecular Docking and Dynamics [6]

    • System Preparation: The 3D structure of the target (e.g., a ribosomal subunit) is obtained from a protein data bank. The this compound structure is energy-minimized.
    • Docking: Computational software is used to predict the preferred orientation and binding affinity of this compound within the target's binding site.
    • Validation & Dynamics: The docking protocol is validated by re-docking a known crystal structure ligand. Molecular dynamics simulations are then run to assess the stability of the docked complex over time, simulating physiological conditions.

References

In Vitro Activity of Nafithromycin Against CABP Pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Pathogen Group Key Characteristics Number of Isolates Tested MIC₅₀/₉₀ (μg/mL) % Inhibited at ≤0.25 μg/mL Key Comparators
Global Isolates (2014) [1] Contemporary global strains 4,739 Telithromycin, Erythromycin
S. pneumoniae Includes erythromycin-resistant strains 1,911 0.015/0.06 100% 8-fold more potent than telithromycin
S. pyogenes 606 0.015/0.015 100%
S. aureus Erythromycin-resistant, inducible clindamycin-resistant phenotype 0.06/0.06
S. aureus Telithromycin-resistant, constitutively MLSB-resistant phenotype >2/>2
H. influenzae 1,002 Comparable to telithromycin
M. catarrhalis 504 Comparable to telithromycin
China Isolates (2015-2021) [2] Highly macrolide- and clindamycin-resistant 920 0.03/0.06 100% Erythromycin, Clindamycin, Amoxicillin/Clavulanate

MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of the organisms, respectively. A lower value indicates greater potency. MLSB: Macrolide-Lincosamide-Streptogramin B resistance phenotype.

Experimental Protocols for Surveillance Studies

The robust in vitro data on nafithromycin are generated through standardized reference methods. The following diagram and description outline the general workflow for these surveillance studies.

Start Start: Isolate Collection A Identity Confirmation (MALDI-TOF MS) Start->A B Storage (Glycerol stocks at -80°C) A->B C Panel Preparation (Broth Microdilution) B->C D Inoculation (5 x 10⁵ CFU/mL) C->D E Incubation (35°C for 18-20 hours) D->E F MIC Reading (Visual Inspection) E->F End End: Data Analysis F->End

Surveillance study workflow for this compound MIC testing.

The methodologies from the key surveillance studies are detailed below [1] [2].

  • Bacterial Isolates: The studies used non-duplicate clinical isolates (one per patient) from global sources (2014 surveillance) or major hospitals in mainland China (2015-2021). Isolate identity was confirmed using biochemical methods and MALDI-TOF MS [2].
  • Antimicrobial Susceptibility Testing (AST):
    • Method: Reference broth microdilution as per the standards like those from EUCAST [1] [2].
    • Medium: CAMHB was used, supplemented with 5% lysed horse blood and 20 mg/L β-NAD for fastidious organisms like S. pneumoniae [2].
    • Inoculum: A standardized final inoculum of 5 × 10⁵ CFU/mL was used [2].
    • Incubation: Microdilution trays were incubated at 35°C in ambient air for 18-20 hours [2].
    • MIC Determination: The MIC was read as the lowest concentration of the antibiotic that completely inhibited visible growth [2].
  • Quality Control: Standard reference strains (e.g., S. pneumoniae ATCC 49619) were included in each test run to ensure accuracy and reliability [2].

Mechanism of Action and Resistance Overcoming

This compound's design directly addresses the primary resistance mechanisms that limit older macrolides.

  • Dual Ribosomal Binding: Unlike classic macrolides that primarily bind to domain V of the bacterial 23S rRNA, this compound's structure allows it to bind simultaneously to both domain V and domain II of the ribosome [3]. This dual binding greatly enhances its ability to inhibit bacterial protein synthesis.
  • Overcoming MLSB Resistance: The common resistance in pneumococci involves methylation of the ribosomal target (domain V), which prevents classic macrolide binding. By engaging the domain II target, this compound effectively circumvents this methylation-based resistance, restoring potency against resistant strains [3]. The following diagram illustrates this key mechanism.

Ribosome Bacterial Ribosome DomainV Domain V (Primary Macrolide Binding Site) DomainII Domain II (Secondary Binding Site) ClassicMac Classic Macrolide ClassicMac->DomainV Binds Nafithro This compound Nafithro->DomainV Binds Nafithro->DomainII Binds Resistance Methylation (MLSB) Resistance Mechanism Resistance->DomainV Blocks

This compound's dual ribosomal binding overcomes MLSB resistance.

Pharmacokinetic/Pharmacodynamic (PK/PD) and Clinical Relevance

The compelling in vitro data for this compound is supported by a favorable PK/PD profile that predicts clinical success.

  • High Lung Penetration: A critical feature of this compound is its extensive distribution into lung tissue. Studies show its concentrations in the epithelial lining fluid (ELF) are 69-fold higher and in alveolar macrophages are 2,635-fold higher than unbound plasma concentrations [2]. These high and sustained levels at the primary infection site support its use for pneumonia.
  • Proposed PK/PD Breakpoint: Based on this pharmacokinetic profile, a PK/PD breakpoint of ≤0.25 μg/mL has been proposed. The fact that 100% of the thousands of S. pneumoniae isolates tested, including highly resistant strains from China, were inhibited at this concentration underscores its robust in vitro potency and clinical potential [1] [2].
  • Clinical Regimen: The high lung tissue concentrations allow for a short-course therapy. A once-daily for 3 days regimen has been shown to be non-inferior to a 7-day regimen of moxifloxacin in a Phase 2 clinical trial for CABP [2] [4].

References

Preclinical Efficacy of Nafithromycin: Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate the core quantitative data on Nafithromycin's preclinical performance, covering its in vitro antimicrobial activity and in vivo efficacy in animal infection models.

Table 1: In Vitro Antimicrobial Activity (MIC₉₀ values) this compound demonstrates potent activity against a broad spectrum of community-acquired bacterial pneumonia (CABP) pathogens, including macrolide-resistant strains [1] [2].

Pathogen MIC₉₀ (mg/L) Context / Comparative Potency
S. pneumoniae (Macrolide-Resistant) 0.12 mg/L 2 to 8 times more potent than telithromycin, cethromycin, clindamycin, and clarithromycin [1].
S. pneumoniae (Global surveillance isolates) 0.06 - 0.12 mg/L Based on a SENTRY surveillance program (2016) of 1,911 isolates [2].

| Methicillin-Susceptible S. aureus (MSSA) | 0.06 mg/L | - | | Haemophilus influenzae | 4 mg/L | - | | Moraxella catarrhalis | 0.25 mg/L | - | | Group A Streptococci (S. pyogenes) | 0.015 mg/L | - |

Table 2: In Vivo Efficacy in Murine Lung Infection Models this compound showed significant efficacy in animal models of lung infection, supporting its therapeutic potential for pneumonia [2].

Infection Model Pathogen Strain Key Efficacy Findings
Murine Neutropenic Lung Infection Model S. pneumoniae This compound demonstrated statistically significant, dose-dependent bacterial killing, achieving a 3-log reduction in bacterial load [2] [1].
S. aureus The compound was effective in reducing the bacterial burden, demonstrating its broad-spectrum activity in the lung [2].

Table 3: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters A phase I study in healthy adult subjects revealed a PK profile supportive of once-daily dosing for lung infections [1].

Parameter Finding Implication

| Lung Penetration | Epithelial Lining Fluid (ELF)/unbound plasma AUC0-24 ratio: 69 Alveolar Macrophages (AM)/unbound plasma AUC0-24 ratio: 2635 | Achieves high and sustained concentrations at the primary sites of lung infection, crucial for eradicating both extracellular and intracellular pathogens [2] [1]. | | Post-Antibiotic Effect (PAE) | ≥5 hours against drug-resistant S. pneumoniae strains | Contributes to prolonged antimicrobial activity and supports once-daily dosing [2]. |

Detailed Experimental Protocols

The methodologies from key preclinical experiments provide context for the data summarized above.

1. In Vitro Broth Microdilution Assay for MIC Determination This is the standard methodology used to generate the MIC (Minimum Inhibitory Concentration) values reported in Table 1 [1].

  • Objective: To determine the minimum concentration of this compound required to inhibit the growth of specific bacterial pathogens.
  • Procedure:
    • Preparation of Inoculum: Bacterial isolates are suspended in a broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, to ensure a consistent initial concentration of approximately 1-5 x 10⁸ CFU/mL. This suspension is further diluted in the test broth.
    • Preparation of Plates: A series of two-fold dilutions of this compound are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. For fastidious organisms like S. pneumoniae, the broth is supplemented with lysed horse blood (2.5-5%).
    • Inoculation and Incubation: Each well of the dilution series is inoculated with the prepared bacterial suspension. The final bacterial concentration in each well is approximately 5 x 10⁵ CFU/mL.
    • Incubation: The plates are incubated at 35°C for 20-24 hours in ambient air.
  • Endpoint Determination: The MIC is recorded as the lowest concentration of this compound that completely prevents visible growth of the organism.

2. In Vivo Murine Neutropenic Lung Infection Model This model was used to generate the in vivo efficacy data in Table 2 [2] [1].

  • Objective: To evaluate the efficacy of this compound in treating established lung infections in a live animal model that mimics immunocompromised patients.
  • Procedure:
    • Induction of Neutropenia: Mice are rendered neutropenic by administration of cyclophosphamide intraperitoneally several days before infection.
    • Infection: Mice are challenged via intranasal inoculation with a specific inoculum (e.g., ~10⁶ CFU/mouse) of the target pathogen, such as S. pneumoniae or S. aureus.
    • Treatment: Therapy with this compound begins 2 hours post-infection. The drug is typically administered subcutaneously at various dose levels.
    • Assessment of Efficacy: At a predetermined timepoint (e.g., 24 hours post-infection), mice are euthanized, and their lungs are harvested aseptically. The lungs are homogenized, and the homogenate is serially diluted and plated on agar plates to quantify the bacterial load (CFU/lung).
  • Data Analysis: The mean log₁₀ CFU/lung for each treatment group is calculated and compared to the mean of the control group. A statistically significant reduction in bacterial load indicates treatment efficacy.

This compound's Mechanism of Action

This compound overcomes macrolide resistance through a unique dual-binding mechanism. The following diagram illustrates this process and the key resistance mechanisms it bypasses.

G Naf This compound Ribosome Bacterial 50S Ribosomal Subunit Naf->Ribosome Erm erm Gene Resistance (Ribosomal Methylation) Naf->Erm Overcomes Mef mef Gene Resistance (Efflux Pump) Naf->Mef Overcomes D2 Domain II (H69, H71 of 23S rRNA) Ribosome->D2 Binds DV Domain V (Peptidyl Transferase Center) Ribosome->DV Binds Outcome Inhibition of Bacterial Protein Synthesis Ribosome->Outcome

> this compound's dual-binding mechanism allows it to inhibit protein synthesis effectively even in resistant bacteria.

The diagram shows that this compound's unique structural features, including its lactone-ketolide core and C-11/C-12 side chain, enable it to bind simultaneously to both Domain II and Domain V of the bacterial 23S rRNA [2] [3] [4]. This dual binding allows it to maintain high affinity for the ribosome and effectively overcome the two major macrolide resistance mechanisms: erm-mediated ribosomal methylation (which typically alters the Domain V binding site) and mef-mediated efflux pumps [2] [4].

Conclusion

  • It exhibits potent in vitro activity against key respiratory pathogens, including macrolide-resistant S. pneumoniae [1].
  • It demonstrates significant efficacy in established animal models of lung infection [2].
  • Its favorable pharmacokinetic profile, characterized by high and sustained lung concentrations, is well-suited for a short-course, once-daily regimen [2] [1].

References

Nafithromycin spectrum of activity multidrug-resistant pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Structural Advantages

Nafithromycin's potent activity against resistant pathogens stems from its unique structural design and dual-binding mechanism.

  • Unique Structural Features: As a next-generation ketolide, this compound is derived from erythromycin A. Its structure incorporates a keto function at the C-3 position of the macrolide ring, replacing the L-cladinose sugar. More critically, it features a novel amidoxime core connected to a 2-pyridine-1,3,4-thiadiazole biaryl side chain via a rigid, non-flexible four-atom spacer. This specific configuration is key to its enhanced binding affinity [1] [2].
  • Dual Ribosomal Binding: Unlike older macrolides that primarily bind to domain V of the bacterial 23S rRNA, this compound's optimized side chain allows it to simultaneously bind to both domains II and V of the ribosome. This dual interaction enables it to circumvent common resistance mechanisms such as Erm-mediated ribosomal methylation and efflux pumps, which often render macrolides and telithromycin ineffective [3] [1].

The diagram below illustrates this mechanism and the key structural features responsible for it.

G Structure Key Structural Features of this compound C3_ketone C-3 Keto Group Structure->C3_ketone Amidoxime Novel Amidoxime Core Structure->Amidoxime Spacer Rigid 4-Atom Spacer (cis double bond, chiral methyl) Structure->Spacer Biaryl_chain 2-pyridine-1,3,4-thiadiazole Biaryl Side Chain Structure->Biaryl_chain Mechanism Mechanism of Action & Resistance Bypass Binding_Domain_II High-Affinity Binding to Domain II of 23S rRNA Mechanism->Binding_Domain_II Binding_Domain_V High-Affinity Binding to Domain V of 23S rRNA Mechanism->Binding_Domain_V Bypass_Resistance Bypasses Common Resistance Mechanisms (Erm methylation, efflux pumps) Mechanism->Bypass_Resistance C3_ketone->Binding_Domain_V Amidoxime->Binding_Domain_V Spacer->Binding_Domain_II Biaryl_chain->Binding_Domain_II Binding_Domain_II->Bypass_Resistance Binding_Domain_V->Bypass_Resistance

This compound's structure enables dual ribosomal binding to overcome resistance.

Spectrum of Activity Against Resistant Pathogens

This compound demonstrates potent in vitro activity against a broad spectrum of gram-positive and atypical pathogens responsible for CABP, including strains resistant to other antibiotic classes.

The table below summarizes key in vitro activity data for this compound against primary CABP pathogens [4] [3] [1].

Pathogen Resistant Phenotype This compound MIC₉₀ (mg/L) Comparator Drug MIC₉₀ (mg/L)
Streptococcus pneumoniae Macrolide-resistant (MLS phenotype) 0.06 [5] Erythromycin: >16 [5]
Streptococcus pneumoniae Multidrug-resistant (MDR) 0.06 [1] Azithromycin: >16 [5]
Haemophilus influenzae Not specified Potent activity [4] Information missing
Mycoplasma pneumoniae Not specified Potent activity [3] Information missing
Streptococcus pyogenes Not specified Potent activity [2] Information missing

A surveillance study of 920 clinical S. pneumoniae isolates from China (2015-2021), of which 96.5% were macrolide-non-susceptible, demonstrated that this compound inhibited 100% of isolates at its proposed PK/PD breakpoint of ≤0.25 mg/L, with an MIC₉₀ of 0.06 mg/L [5].

Experimental Protocols for Key Assays

For researchers aiming to replicate or design susceptibility studies, the following methodologies are cited from the literature.

Broth Microdilution for MIC Determination

This is the standard reference method used in recent surveillance studies for this compound [5].

  • Method Reference: The broth microdilution method was performed as per the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodology [5].
  • Culture Medium: Cation-adjusted Mueller Hinton broth (CAMHB) was supplemented with 5% lysed horse blood and 20 mg/L β-NAD as recommended by EUCAST for testing S. pneumoniae [5].
  • Inoculum Preparation: The final inoculum was standardized to 5 × 10⁵ CFU/mL [5].
  • Incubation Conditions: Microdilution trays were incubated at 35°C in ambient air for 18 hours [5].
  • MIC Reading: The MIC was defined as the lowest concentration that completely inhibited visible growth [5].
  • Quality Control: The use of quality control strains such as S. pneumoniae ATCC 49619 is recommended to ensure result accuracy [5].
In Vitro Study Workflow

The diagram below outlines a generalized experimental workflow for determining this compound's in vitro activity.

G Start Isolate Collection & Identification (MALDI-TOF MS, Biochemical) A Inoculum Preparation (Standardize to 5 x 10⁵ CFU/mL) Start->A B Broth Microdilution Panel Preparation (CA-MHB + 5% Lysed Horse Blood + β-NAD) A->B C Inoculation & Incubation (35°C for 18-20 hours) B->C D MIC Determination (Read lowest conc. with no growth) C->D E Data Analysis (Calculate MIC₅₀, MIC₉₀, % Susceptible) D->E

General workflow for this compound in vitro susceptibility testing.

Pharmacokinetic and Clinical Efficacy Data

The compelling in vitro data for this compound is supported by a favorable pharmacokinetic (PK) profile and clinical efficacy, enabling a short-course regimen.

  • Favorable Lung Pharmacokinetics: Clinical studies show this compound achieves high and sustained concentrations in lung tissue. Its exposures in epithelial lining fluid (ELF) are 69-fold higher and in alveolar macrophages are 2635-fold higher than unbound plasma concentrations. These therapeutically relevant levels are sustained for days, supporting a once-daily regimen [1] [5].
  • Clinical Non-Inferiority: A Phase III, double-blind trial in adults with CABP demonstrated that a 3-day regimen of oral this compound was statistically non-inferior to a 7-day regimen of moxifloxacin. The early clinical response rates were 91.3% and 89.0%, respectively [6].
  • Safety Profile: In clinical trials, this compound was well-tolerated. The most common adverse events were mild and included abdominal pain, diarrhea, headache, and nausea [6].

Significance and Future Perspectives

This compound represents a significant advancement in the antimicrobial arsenal, particularly for geographies like India and China with high burdens of macrolide-resistant pneumococci [3] [1] [5].

  • Addressing a Critical Need: Its development meets the urgent need for new antibiotics to treat multidrug-resistant CABP, a priority identified by the WHO [1].
  • Stewardship and Accessibility: The 3-day oral regimen improves patient compliance and is potentially cost-effective, which is crucial for global accessibility and antimicrobial stewardship efforts [1].
  • Ongoing Development: While approved in India, its global role is still being defined. The drug has received Qualified Infectious Disease Product (QIDP) designation from the U.S. FDA, which may facilitate further development and review [1].

References

Nafithromycin pharmacokinetic properties overview

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Data Summary

The tables below summarize core pharmacokinetic parameters of nafithromycin from pivotal human studies.

Table 1: Plasma Pharmacokinetics in Healthy Adults [1] [2]

Parameter Single Dose (800 mg, fed) Multiple Dose (800 mg q24h, Day 3) Notes
C~max~ (mg/L) 1.02 ± 0.31 [2] 1.39 ± 0.36 [2] Maximum plasma concentration (Mean ± SD)
T~max~ (h) 3.97 ± 1.30 [2] 3.69 ± 1.28 [2] Time to reach C~max~
AUC~0-24~ (h·mg/L) 12.89 ± 3.77 [2] 16.64 (AUC~0-∞~ for single dose) [2] Area Under the Curve, indicating total exposure
t~1/2~ (h) 7.7 ± 1.1 [2] 9.1 ± 1.7 [2] Elimination Half-Life
CL/F (L/h) 67.3 ± 21.3 [2] 52.4 ± 18.5 [2] Apparent Oral Clearance
Accumulation Ratio ~1.3-fold (AUC) [1] Based on increase in AUC from Day 1 to Day 3

Table 2: Intrapulmonary Concentration & Penetration (800 mg q24h for 3 days) [2]

Compartment AUC~0-24~ (h·mg/L) Ratio vs. Plasma (AUC~0-24~) Key Findings
Plasma 16.2 (Reference) Steady state was approached by the third dose [1].
Epithelial Lining Fluid (ELF) 224.1 (Mean) 13.8 (Mean) High and sustained concentrations against extracellular pathogens.
Alveolar Macrophages (AM) 8,538 (Mean) 527 (Mean) Extensive intracellular accumulation against atypical pathogens.

Table 3: In Vitro Potency (MIC~90~) Against Key Respiratory Pathogens [3]

Pathogen This compound MIC~90~ (mg/L) Context
Streptococcus pneumoniae 0.06 Including macrolide- and penicillin-resistant strains [1] [3].
Staphylococcus aureus (MSSA) 0.06 Active against telithromycin-susceptible, erythromycin-resistant strains [3].
Haemophilus influenzae 4 Comparable activity to telithromycin [3].
Moraxella catarrhalis 0.25 Comparable activity to telithromycin [3].

Detailed Experimental Protocols

The key data above were derived from the following clinical study designs.

Phase I Single and Multiple Ascending Dose (SAD/MAD) Studies [1]
  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of this compound.
  • Design: Two randomized, double-blind, placebo-controlled studies.
    • SAD/FE Study: Healthy subjects received single doses from 100 mg to 1200 mg under fasted or fed conditions (food effect studied at 400 mg and 800 mg using a crossover design).
    • MAD Study: Healthy subjects received 600 mg, 800 mg, or 1000 mg once daily for 7 days under fed conditions.
  • PK Analysis: Serial blood samples were collected over time to determine plasma concentrations and calculate PK parameters (C~max~, T~max~, AUC, t~1/2~, etc.).
Intrapulmonary Concentration Study [2]
  • Objective: To compare the plasma, epithelial lining fluid (ELF), and alveolar macrophage (AM) concentrations of this compound.
  • Dosing Regimen: 37 healthy adult subjects received this compound 800 mg orally once daily for 3 days.
  • Sample Collection:
    • Plasma: Serial blood samples were collected over 24 hours after the first and third doses.
    • Lung Samples: Each subject underwent one standardized bronchoscopy with bronchoalveolar lavage (BAL) at predetermined time points (3, 6, 9, 12, 24, or 48 hours) after the third dose.
  • Bioanalysis: this compound concentrations were measured in plasma, ELF, and AM. The volume of ELF was estimated using the urea dilution method.

Pharmacokinetic-Pharmacodynamic Relationship Visualization

The diagram below illustrates the pathway from this compound administration to its antimicrobial effect in the lung, based on the collected data.

G A Oral Administration (800 mg, Once Daily) B Systemic Absorption A->B Tₘₐₓ: ~4 hours C Plasma Compartment B->C Systemic Exposure D High Distribution to Lungs C->D High Penetration E Epithelial Lining Fluid (ELF) D->E AUC Ratio: ~14x F Alveolar Macrophages (AM) D->F AUC Ratio: ~500x G PK/PD Target Attainment E->G Sustained High Concentrations F->G Extensive Intracellular Accumulation H Antimicrobial Effect G->H Against Extracellular & Intracellular Pathogens

This compound's pathway from administration to antimicrobial effect in the lung.

Key Conclusions for Drug Development

  • Short-Course Regimen: The high and sustained concentrations in ELF and AM provide a strong rationale for the 3-day, once-daily regimen proven effective in Phase III trials for CABP [4]. This aligns with antimicrobial stewardship goals.
  • Overcoming Resistance: this compound's potent in vitro activity against macrolide- and penicillin-resistant S. pneumoniae makes it a promising agent in an era of increasing resistance [1] [3].
  • Safety Profile: In clinical studies, this compound was generally well-tolerated. The most common adverse events were mild dysgeusia (bad taste) and headache, with no severe or serious adverse events reported in the Phase I studies [1] [2].

References

Nafithromycin synthesis and manufacturing process

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

The table below summarizes the core characteristics of Nafithromycin based on the search results.

Category Details
Drug Type Small molecule, lactone-ketolide antibiotic [1] [2]
Molecular Formula C₄₂H₆₂N₆O₁₁S [2]
CAS Registry No. 1691240-78-4 [2]
Mechanism of Action Inhibits bacterial protein synthesis by binding to domains II and V of the 23s rRNA of the 50S ribosomal subunit [1] [3]

| Structural Features | • Ketone functional group at C-3 position [1] • Unique amidoxime core with a 2-pyridine-1,3,4-thiadiazole biaryl tether [3] • Lactone group at C11 and C12 [4] | | Key Development & Regulatory Status | • Originator: Wockhardt Ltd. [3] [5]First Approval: Approved in India as of October 2025 [2] [6]Brand Name: Miqnaf [3] [6]FDA Designation: Granted Qualified Infectious Disease Product (QIDP) status [3] [7] |

Pharmacokinetic and Efficacy Data from Clinical Trials

The following table consolidates quantitative data from phase 1 and phase 3 clinical trials.

Parameter Findings
Dosage & Administration 800 mg oral dose, once daily for 3 days [3]
Safety & Tolerability Generally well-tolerated in clinical trials. No serious or severe adverse events (AEs) were reported, with minimal drug-drug interactions [1] [4].
Key Pharmacokinetic (PK) Properties High and sustained concentrations in lung tissue and alveolar macrophages, far exceeding plasma levels [3] [4].
Clinical Efficacy Phase III trials demonstrated high clinical success rates in treating Community-Acquired Bacterial Pneumonia (CABP), comparable to a combination of amoxicillin-clavulanic acid and clarithromycin [3].

In Vitro Antimicrobial Activity (MIC Data)

The potent activity of this compound against key respiratory pathogens is summarized below, based on a global surveillance study of 4,739 isolates [7].

Pathogen This compound MIC₅₀ (μg/ml) This compound MIC₉₀ (μg/ml)
Streptococcus pneumoniae (n=1,911) 0.015 0.06
Streptococcus pyogenes (n=606) 0.015 0.015
Haemophilus influenzae (n=1,002) 2 4
Moraxella catarrhalis (n=504) 0.12 0.25
Staphylococcus aureus (MSSA) 0.06 0.06
Staphylococcus aureus (MRSA, Telithromycin-S) 0.06 0.06

The development pathway of this compound, from discovery to its recent approval, can be visualized as follows:

Discover_Design Discovery & Design Preclinical_Studies Preclinical Studies Discover_Design->Preclinical_Studies Phase1_Trials Phase I Clinical Trials Preclinical_Studies->Phase1_Trials Phase2_Trials Phase II Clinical Trials Phase1_Trials->Phase2_Trials Phase3_Trials Phase III Clinical Trials Phase2_Trials->Phase3_Trials Regulatory_Approval Regulatory Approval (DCGI, India) Phase3_Trials->Regulatory_Approval

This compound development pathway and regulatory status.

References

Nafithromycin molecular targets ribosomal subunit

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Structural Advantages

Nafithromycin's primary action is inhibiting bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center in the 50S ribosomal subunit [1]. Its critical structural innovation is the dual contact with the ribosome.

  • Overcoming Erm-Mediated Resistance: Traditional macrolides, which bind only to Domain V, are vulnerable to resistance via Erm methylases that modify the binding site. This compound's additional anchor to Domain II allows it to maintain effective binding even in the presence of these enzymes [1] [2].
  • Countering Efflux Pumps: The structural modifications also make this compound a poor substrate for bacterial efflux pumps that often expel older macrolides [1].

The following diagram illustrates this compound's dual-binding mechanism to the 23S rRNA and how it overcomes resistance.

G cluster_ribosome Bacterial 50S Ribosomal Subunit rRNA            23S Ribosomal RNA (rRNA)         DomainV            Domain V(Peptidyl Transferase Center)         DomainII            Domain II         This compound This compound This compound->DomainV Primary Binding This compound->DomainII Anchoring Binding Erm        Erm Methylase(Modifies Domain V)     Erm->DomainV Methylation Resistance Macrolide Resistance Erm->Resistance

This compound's dual-binding to ribosomal domains II and V enables it to overcome Erm-mediated resistance.

Experimental Data on Efficacy

In vitro studies against contemporary Indian isolates of Streptococcus pneumoniae demonstrate this compound's potent activity against macrolide-resistant strains [2].

Bacterial Population n MIC₅₀ (mg/L) MIC₉₀ (mg/L)
All S. pneumoniae isolates 534 0.03 0.06
Erythromycin-susceptible (ERY-S) 142 0.015 0.03
Erythromycin-resistant (ERY-R) 355 0.03 0.06
Isolates with erm(B) gene 98* 0.03 0.06
Isolates with mef(A/E) gene 118* 0.03 0.06
Isolates with both erm(B) & mef(A/E) 20* 0.03 0.06

Note: n for resistance gene subsets are from the 200 genetically characterized erythromycin-non-susceptible isolates [2].

Key Experimental Protocols

For researchers looking to validate or build upon these findings, the core methodologies from the cited studies are outlined below.

In Vitro Susceptibility Testing (Agar Dilution Method)

This is the reference method per CLSI guidelines (M07) used to determine the Minimum Inhibitory Concentration (MIC) of this compound [2].

  • Bacterial Strains: Use clinical isolates or reference strains (e.g., S. pneumoniae ATCC 49619 for quality control).
  • Antibiotic Preparation: Prepare serial two-fold dilutions of this compound in Mueller-Hinton agar (supplemented with 5% sheep blood for pneumococci).
  • Inoculation & Incubation: Spot-inoculate plates with a bacterial suspension adjusted to ~10⁴ CFU/spot. Incubate at 35°C for 20-24 hours in ambient air.
  • MIC Determination: The MIC is defined as the lowest concentration of antibiotic that completely inhibits visible growth.
Identification of Macrolide Resistance Genes (PCR Method)

This protocol is used to screen for the presence of key macrolide resistance genes in bacterial isolates [2].

  • DNA Extraction: Purify genomic DNA from bacterial colonies grown overnight.
  • PCR Amplification: Set up PCR reactions using specific primers for the erm(B) and mef(A/E) genes.
  • Gel Electrophoresis: Analyze PCR products by agarose gel electrophoresis to confirm the presence and size of amplicons.
Phase III Clinical Trial Design for CABP

The clinical efficacy of this compound was established through a randomized, double-blinded, non-inferiority study [1].

  • Patient Population: Adult patients with a confirmed diagnosis of Community-Acquired Bacterial Pneumonia (CABP).
  • Study Arms:
    • Intervention: Oral this compound (800 mg), once daily for 3 days.
    • Control: An active comparator (e.g., moxifloxacin 400 mg once daily for 7 days).
  • Primary Endpoints: Early clinical response (48-72 hours after first dose) and sustained clinical response (end of study).

Pharmacokinetic/Pharmacodynamic (PK/PD) Profile

This compound's clinical success is underpinned by its favorable pharmacokinetics, characterized by extensive and sustained accumulation in lung tissue [1] [2].

PK/PD Parameter Feature Significance
Lung Penetration High concentrations in Epithelial Lining Fluid (ELF) & Alveolar Macrophages (AM) Achieves ~69x higher exposure in ELF and ~2635x higher in AM compared to unbound plasma levels [2].
Dosing Regimen 3-day, once-daily oral dosing High lung tissue concentrations support a short-course therapy, improving adherence [1].

References

Comprehensive Application Notes and Protocols: Nafithromycin Broth Microdilution MIC Testing Method for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nafithromycin (WCK 4873) represents a novel lactone-ketolide antibiotic currently in clinical development for the treatment of community-acquired bacterial pneumonia (CABP). This advanced antimicrobial agent demonstrates particularly potent activity against multidrug-resistant pathogens, including macrolide-resistant and telithromycin-intermediate or resistant pneumococcal strains, addressing a critical need in respiratory tract infection management. As this compound progresses through clinical trials, with qualified infectious disease product (QIDP) status granted by the U.S. Food and Drug Administration in 2015, the establishment of standardized susceptibility testing methods becomes paramount for both clinical trial support and future clinical application. The broth microdilution method serves as the reference standard for determining minimum inhibitory concentrations (MICs) of antimicrobial agents, providing quantitative data essential for assessing bacterial susceptibility, establishing pharmacokinetic/pharmacodynamic (PK/PD) breakpoints, and monitoring the development of resistance.

The Clinical and Laboratory Standards Institute (CLSI) has established rigorous guidelines through document M23-defined tier 2 studies to evaluate the reproducibility of reference antimicrobial susceptibility testing methods within laboratories, between different laboratories, and across reagent lots. These comprehensive studies form the foundation for establishing quality control (QC) ranges that ensure the accuracy and reliability of susceptibility testing data. This application note provides detailed methodologies for this compound broth microdilution MIC testing, incorporating validated QC parameters essential for drug development professionals conducting phase 2 and phase 3 clinical trials, as well as subsequent surveillance studies. The establishment of these standardized protocols ensures data consistency across research sites and facilitates regulatory compliance during the drug development process [1].

Quality Control Ranges for this compound

The establishment of quality control ranges follows a rigorous CLSI M23-defined tier 2 study conducted across nine independent laboratories. This comprehensive approach evaluated the reproducibility and precision of this compound susceptibility testing methods, accounting for inter-laboratory variability and different reagent lots. The resulting QC ranges, approved by the CLSI Subcommittee on Antimicrobial Susceptibility Testing in June 2015 and published in the 2017 M100S document, provide essential benchmarks for monitoring the performance of this compound susceptibility tests in routine laboratory practice and clinical trials. These ranges must be implemented to ensure the accuracy and reliability of this compound MIC determinations when testing patient isolates in phase 2, phase 3, and phase 4 surveillance studies [1].

Table 1: Established Quality Control Ranges for this compound Broth Microdilution MIC Testing

QC Strain ATCC Number MIC QC Range (μg/mL) Application
Staphylococcus aureus 29213 0.06–0.25 Broth microdilution only
Enterococcus faecalis 29212 0.016–0.12 Broth microdilution only
Streptococcus pneumoniae 49619 0.008–0.03 Broth microdilution and disk diffusion
Haemophilus influenzae 49247 2–8 Broth microdilution and disk diffusion

Table 2: Quality Control Ranges for this compound Disk Diffusion Testing

QC Strain ATCC Number Zone Diameter QC Range (mm) Application
Staphylococcus aureus 25923 25–31 Disk diffusion only
Streptococcus pneumoniae 49619 25–31 Disk diffusion and broth microdilution
Haemophilus influenzae 49247 16–20 Disk diffusion and broth microdilution

The multilaboratory validation study demonstrated exceptional reproducibility, with proposed QC ranges capturing >95% of all reported results from at least seven participating laboratories. For S. aureus ATCC 25923, 97.0% of disk diffusion results fell within the 25–31 mm range; for S. pneumoniae ATCC 49619, 98.7% of results were within 25–31 mm; and for H. influenzae ATCC 49247, 99.4% of results were within the 16–20 mm range. Similarly, the broth microdilution QC ranges were established to encompass the expected MIC distributions for each quality control strain, accounting for normal methodological variations. These rigorously derived QC parameters provide essential benchmarks for laboratories implementing this compound susceptibility testing, ensuring inter-laboratory consistency and reliable detection of emerging resistance [1].

Materials and Reagents

Bacterial Strains

Quality control strains must be obtained from reliable sources such as the American Type Culture Collection (ATCC). The recommended strains include Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619, and Haemophilus influenzae ATCC 49247 for broth microdilution testing. For comprehensive quality assurance, these strains should be maintained properly using standard microbiological practices, including storage at -70°C or below in suitable cryopreservatives such as 10% glycerol to ensure viability and stability. Prior to testing, strains must be subcultured onto appropriate media to ensure purity and optimal growth characteristics. The regular monitoring of QC strain performance is essential, with each batch of testing requiring concurrent QC validation to ensure methodological accuracy and reproducibility [1] [2].

Reagents and Media
  • This compound reference standard: Prepare stock solutions at appropriate concentrations using suitable solvents, following manufacturer recommendations for storage and stability.

  • Cation-adjusted Mueller-Hinton broth (CAMHB): For testing S. aureus and E. faecalis, supplement with 2.5-5% lysed horse blood when testing streptococci, and utilize Haemophilus Test Medium (HTM) for H. influenzae.

  • Sterile diluents: Phosphate buffer or distilled water for serial dilutions.

  • Quality control organisms: Additional strains for verification of medium performance as needed.

The preparation of media must follow manufacturer specifications, with careful attention to pH adjustment and cation concentrations where appropriate. Each lot of medium should be validated using quality control strains to ensure optimal growth characteristics and appropriate endpoint determination. For microdilution procedures, 96-well plastic trays specifically designed for antimicrobial susceptibility testing should be utilized, with verification of sterility and absence of contaminants before use [1].

Equipment
  • Microdilution trays: 96-well U-bottom plates for broth microdilution procedures
  • Incubator: Capable of maintaining 35±2°C with ambient air or appropriate CO₂ conditions (5% CO₂ for streptococci)
  • Densitometer or spectrophotometer: For standardizing bacterial inoculum to appropriate density
  • Vortex mixer: For homogenizing bacterial suspensions
  • Pipetting systems: Capable of accurately dispensing volumes from 1-200 μL
  • Plate sealer: Adhesive seals for microdilution trays during incubation

Broth Microdilution Protocol

Preparation of Inoculum

The inoculum preparation begins with the selection of well-isolated colonies from an overnight (18-24 hour) culture grown on appropriate agar medium. For most bacterial strains, transfer 3-5 colonies to a tube containing sterile saline or broth, then vortex thoroughly to achieve a homogeneous suspension. The turbidity standard must be carefully adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL for most organisms. For fastidious organisms such as S. pneumoniae and H. influenzae, additional considerations include the use of supplemented media and potentially direct suspension from chocolate or blood agar plates. Following turbidity adjustment, further dilute the suspension in sterile saline or broth to achieve the final working inoculum of approximately 5 × 10⁵ CFU/mL in each well of the microdilution tray. The inoculum density verification should be performed periodically by colony counting to ensure accuracy, as deviations can significantly impact MIC results [1].

Preparation of Antibiotic Dilutions

The antibiotic dilution series requires careful preparation to ensure accurate concentration gradients. Begin by preparing a stock solution of this compound at a concentration that is at least 10 times higher than the highest concentration to be tested. The serial dilution process should be performed using calibrated pipettes and appropriate diluents, typically cation-adjusted Mueller-Hinton broth or specialized media for fastidious organisms. Create a two-fold dilution series across the microdilution plate, with this compound concentrations typically ranging from 0.002 μg/mL to 8 μg/mL or adjusted based on the expected MIC of the tested organisms. The final volume in each well before inoculation should be 50-100 μL of the antibiotic solution. Include appropriate quality control wells: growth control (medium + inoculum), sterility control (medium only), and reference strain controls. The dilution scheme should be meticulously documented, with careful attention to avoiding carryover during the dilution process [1] [2].

Inoculation and Incubation

The inoculation process involves adding the standardized inoculum to each well of the microdilution tray containing the serial antibiotic dilutions. Using a calibrated pipette, add an equal volume of inoculum to each well (50-100 μL), resulting in a final bacterial concentration of approximately 5 × 10⁵ CFU/mL in each well and a final volume of 100-200 μL per well. After inoculation, seal the microdilution plates with adhesive seals to prevent evaporation during incubation, then incubate under appropriate conditions: 35±2°C for 16-20 hours for most organisms, extending to 20-24 hours for fastidious organisms like S. pneumoniae. The incubation atmosphere should be ambient air for most organisms, with 5% CO₂ required for streptococci. The growth control wells must show adequate turbidity after incubation, indicating proper bacterial growth throughout the testing process [1].

Reading and Interpretation

Following incubation, MIC determination should be performed by examining each well for visible growth. The minimum inhibitory concentration is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. Use a reading mirror or visual inspection device to enhance the detection of faint growth or small buttons at the bottom of wells. For S. pneumoniae and other streptococci, special attention should be paid to discerning true growth from precipitated material in blood-supplemented media. The interpretation criteria should be applied consistently, with results falling within established quality control ranges for reference strains. When testing fastidious organisms like H. influenzae, note that this compound MICs are typically higher (QC range 2-8 μg/mL) compared to pneumococci (QC range 0.008-0.03 μg/mL). All MIC values should be recorded in μg/mL, and any results falling outside established QC ranges should trigger investigation and repeat testing [1] [3].

G Start Start Broth Microdilution MIC Testing PrepInoc Prepare Inoculum (0.5 McFarland standard) Start->PrepInoc PrepAb Prepare this compound Serial Dilutions PrepInoc->PrepAb PlatePrep Prepare Microdilution Plate with Antibiotic Gradients PrepAb->PlatePrep InocPlate Inoculate Plate (5 × 10⁵ CFU/mL final) PlatePrep->InocPlate Incubate Incubate Plate 35±2°C, 16-20 hours InocPlate->Incubate ReadPlate Read MIC Results (Lowest conc. without growth) Incubate->ReadPlate QCCheck QC Validation Check against ranges ReadPlate->QCCheck Valid Valid Results QCCheck->Valid Within range Invalid Repeat Testing QC out of range QCCheck->Invalid Out of range

Figure 1: Broth microdilution MIC testing workflow for this compound, showing key steps from inoculum preparation through quality control validation.

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Inconsistent QC results: If quality control results fall outside established ranges, verify the preparation of antibiotic dilutions, check the viability and purity of QC strains, confirm incubation conditions (temperature, atmosphere, duration), and validate the accuracy of inoculum density. Re-evaluate storage conditions for this compound reference standard and prepare fresh stock solutions if degradation is suspected.

  • Poor bacterial growth in control wells: This may indicate improper inoculum preparation, inappropriate media formulation, or suboptimal incubation conditions. Verify the turbidity standard calibration, check expiration dates of media components, and ensure proper supplementation for fastidious organisms. For S. pneumoniae, ensure adequate CO₂ levels during incubation.

  • Trailing endpoints or ambiguous growth patterns: These issues are particularly common with fastidious organisms and may require extended incubation (up to 24 hours) for clear endpoint determination. Consider using a reading mirror for enhanced visualization of small buttons of growth, and establish consistent criteria for interpreting partial inhibition.

The method optimization for this compound testing may require adjustments based on the specific bacterial species being tested. For organisms with higher MICs like H. influenzae, ensure that the concentration range tested adequately brackets the expected MIC values. The validation of alternative methods should include comparison against reference broth microdilution using a sufficient number of isolates to establish correlation, with statistical analysis of essential agreement and categorical agreement [4] [2].

Experimental Data and Validation

Global Surveillance Data

Comprehensive global surveillance studies conducted in 2014 across medical institutions in 43 countries have demonstrated the potent in vitro activity of this compound against contemporary bacterial pathogens. The study encompassing 4,739 nonduplicate clinical isolates revealed that this compound exhibits exceptional potency against Streptococcus pneumoniae (MIC₅₀/₉₀, 0.015/0.06 μg/mL), inhibiting all strains at MIC values of ≤0.25 μg/mL. Notably, this compound maintained potent activity against erythromycin-resistant strains, with 37.9% of S. pneumoniae isolates showing resistance to erythromycin and 19.7% resistant to clindamycin. Against Streptococcus pyogenes, this compound demonstrated MIC₅₀/₉₀ values of 0.015/0.015 μg/mL, inhibiting 100.0% of isolates at ≤0.5 μg/mL. The activity against Haemophilus influenzae and Moraxella catarrhalis was comparable to telithromycin, supporting the potential utility of this compound for respiratory tract infections where these pathogens are commonly encountered [5].

Table 3: In Vitro Activity of this compound Against Global Bacterial Pathogens (2014 Surveillance)

Organism Number of Isolates MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Susceptibility (%)
Streptococcus pneumoniae 1,911 0.015 0.06 100.0
Staphylococcus aureus 0.06 >2
Erythromycin-resistant S. aureus 0.06 0.06
Streptococcus pyogenes 606 0.015 0.015 100.0
Haemophilus influenzae 1,002 Comparable to telithromycin
Moraxella catarrhalis 504 Comparable to telithromycin
Activity Against Resistant Pneumococci

Recent studies focusing on contemporary clinical isolates from mainland China further validate the potent activity of this compound against resistant pneumococcal phenotypes. In an investigation of 920 S. pneumoniae clinical isolates collected between 2015-2021, predominantly exhibiting macrolide- and clindamycin-resistant phenotypes, this compound demonstrated exceptional potency with MIC₅₀/₉₀ values of 0.03/0.06 mg/L. Notably, these isolates showed high resistance rates to conventional macrolides (>95% resistance against erythromycin and azithromycin, and 80% resistance against clindamycin), yet this compound maintained 100% susceptibility at the proposed PK/PD breakpoint of ≤0.25 mg/L. This data underscores the therapeutic potential of this compound against highly resistant pneumococcal strains that pose significant clinical challenges in regions with high resistance prevalence. The consistent activity against resistant subsets supports the continued clinical development of this compound for managing CABP, particularly in geographic areas with high rates of macrolide-resistant S. pneumoniae [3].

Conclusion

The standardized broth microdilution method detailed in this application note provides a validated framework for determining this compound MIC values against clinically relevant bacterial pathogens. The establishment of comprehensive quality control ranges through rigorous multilaboratory studies ensures the reliability and reproducibility of susceptibility testing data across different research settings. The consistent demonstration of this compound's potent in vitro activity against contemporary bacterial isolates, including multidrug-resistant pneumococcal strains, highlights its potential value in addressing the challenge of antimicrobial resistance in community-acquired respiratory tract infections. As this compound progresses through clinical development, adherence to these standardized testing protocols will be essential for generating comparable data across research sites and supporting regulatory evaluations.

The robust methodological foundation presented, coupled with the extensive validation against global surveillance isolates, provides researchers and drug development professionals with a comprehensive resource for this compound susceptibility testing. Implementation of these protocols will facilitate the continued assessment of this compound's spectrum of activity and support the detection of any emerging resistance as the agent moves toward potential clinical use. The integration of quality control measures outlined in this document will ensure the technical excellence and reliability of susceptibility data throughout the drug development process and beyond.

References

Nafithromycin alveolar macrophage AM penetration assay

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Nafithromycin AM Penetration

This compound (WCK 4873) is a novel lactone-ketolide antibiotic designed to combat multidrug-resistant respiratory pathogens. Its ability to penetrate and accumulate in alveolar macrophages (AMs) is a critical feature for eradicating intracellular bacteria like Legionella pneumophila and Streptococcus pneumoniae [1] [2].

Clinical pharmacokinetic studies in healthy adult subjects have demonstrated that this compound, administered orally at 800 mg once daily for 3 days, achieves remarkably high concentrations in AMs [3]. The following table summarizes the key pharmacokinetic parameters after the third dose:

Pharmacokinetic Parameter Plasma Epithelial Lining Fluid (ELF) Alveolar Macrophages (AM)
AUC0–24 (μg·h/mL) 16.2 224.1 (Mean) 8,538 (Mean)
Cmax (μg/mL) 1.39 Not Specified Not Specified
Tmax (h) ~3.7 Not Specified Not Specified
Penetration Ratio (vs. Plasma) (Reference) 13.8 (Mean) 527 (Mean)

Table 1: Summary of key pharmacokinetic parameters for this compound in plasma, ELF, and AM after 800 mg once daily for 3 days. AUC0–24: Area Under the Concentration-time curve from 0 to 24 hours; Cmax: Maximum Concentration; Tmax: Time to Cmax. Data compiled from [3].

The sustained concentrations in AMs, which remained significantly above the MIC90 for key pathogens like S. pneumoniae (0.06 mg/L) even 48 hours after the last dose, support the use of a short, 3-day regimen for treating community-acquired bacterial pneumonia (CABP) [3] [2]. Furthermore, beyond its direct antibacterial action, this compound has demonstrated immunomodulatory properties, such as attenuating pro-inflammatory cytokines (TNF-α, IL-6), which may provide additional benefits in resolving lung inflammation [4].

Experimental Protocol: Assessing this compound Concentration in Alveolar Macrophages

The following detailed protocol is adapted from a published clinical study that quantified this compound concentrations in human AMs [3].

Study Design and Dosing
  • Subjects: Healthy adult volunteers.
  • Dosage and Regimen: 800 mg of this compound administered orally once daily for 3 consecutive days under fed conditions.
  • BAL Sampling: Each subject undergoes a single bronchoalveolar lavage (BAL) procedure at one predetermined time point post-dose (e.g., 3, 6, 9, 12, 24, or 48 hours after the third dose).
Sample Collection
  • Plasma Samples: Collect serial blood samples at specified time intervals after the first and third doses (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose). Process blood to plasma by centrifugation and store at -70°C ± 10°C until analysis.
  • BAL Fluid Processing: Perform bronchoscopy with a standardized BAL procedure using sterile saline. The recovered BAL fluid is immediately processed to separate the cellular fraction (containing AMs) from the supernatant (ELF). The cellular pellet is centrifuged and lysed to release the intracellular content. All samples are stored at -70°C ± 10°C.
Bioanalytical Method
  • Technique: Use a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound concentrations in plasma, ELF, and AM lysate samples.
  • Calibration and Quality Control: Prepare calibration standards and quality control (QC) samples in the respective biological matrices to ensure accuracy and precision.
Pharmacokinetic Analysis
  • Plasma PK: Calculate non-compartmental pharmacokinetic parameters for plasma, including AUC0-24, Cmax, and Tmax using a validated software platform.
  • Intrapulmonary PK: For ELF and AM, the volume of ELF is typically estimated using the urea dilution method. This compound concentrations in ELF and AM are then calculated based on the measured drug content and the estimated volumes.
  • Penetration Ratio: Determine the penetration ratio into ELF and AM by dividing the AUC0-24 of the compartment by the AUC0-24 of plasma.

The experimental workflow from subject dosing to data analysis can be visualized as follows:

workflow start Study: 800 mg this compound once daily for 3 days sample1 Plasma Collection (Serial time points) start->sample1 sample2 BAL Collection (Single time point post 3rd dose) start->sample2 process1 Centrifugation (Obtain Plasma) sample1->process1 process2 BAL Fluid Processing (Separate Cells & Supernatant) sample2->process2 assay1 LC-MS/MS Analysis (Quantify Drug) process1->assay1 process2->assay1 calc PK & Statistical Analysis assay1->calc

Diagram 1: Experimental workflow for AM penetration assay.

Mechanism of Action and Uptake Logic

This compound's high AM concentration is a result of its designed properties and cellular uptake mechanisms, which are crucial for its efficacy. The following diagram illustrates the logical pathway from administration to therapeutic action.

mechanism oral Oral Administration pk Favorable Systemic PK (Good bioavailability, half-life ~9h) oral->pk lung High Lung Tissue Penetration pk->lung uptake Active Uptake into Alveolar Macrophages lung->uptake accum Intracellular Accumulation & Sustained Concentrations uptake->accum action Therapeutic Action accum->action sub1 1. Kills Intracellular Pathogens (e.g., Legionella, S. pneumoniae) action->sub1 sub2 2. Immunomodulatory Effects (Reduces TNF-α, IL-6) action->sub2

Diagram 2: Logical pathway of this compound's action.

Key Considerations for the Protocol

  • Subject Safety: This is an invasive procedure involving bronchoscopy and should only be conducted by trained medical professionals in a controlled clinical setting with appropriate ethical approval [3].
  • Sample Stability: The stability of this compound in plasma, ELF, and AM lysates under storage conditions should be confirmed as part of the bioanalytical method validation.
  • Data Interpretation: The extremely high AM-to-plasma ratio is a hallmark of this compound's pharmacokinetics. When correlating with efficacy, consider the free (unbound) drug concentration in plasma against the pathogen's MIC.

References

Nafithromycin dosing regimen community-acquired bacterial pneumonia

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Nafithromycin for CABP

This compound (WCK 4873) is a novel oral lactone-ketolide antibiotic specifically designed to combat multidrug-resistant (MDR) respiratory pathogens [1]. Its development addresses the critical unmet need for new antibiotics effective against macrolide- and penicillin-resistant strains of Streptococcus pneumoniae and other typical and atypical CABP pathogens [2] [3].

Recommended Dosing Regimen

The established dosing regimen for CABP in adults, validated in a Phase III clinical trial, is [4]:

  • Dosage: 800 mg
  • Frequency: Once daily (q24h)
  • Duration: 3 days

This 3-day regimen has been proven non-inferior to a 7-day regimen of moxifloxacin 400 mg once daily [4].

Pharmacokinetic & Pharmacodynamic Profile

This compound's design enables high and sustained concentrations in lung tissue, supporting its short-course therapy [1] [3].

Quantitative Pharmacokinetic Data:

Parameter Single Dose (800 mg, Fed) Multiple Dose (800 mg q24h, Fed, Day 7)
C~max~ (mg/L) 1.742 2.987
AUC~0-24~ (h·mg/L) 22.53 43.46
Time to Steady State - 3 days
Accumulation Ratio - Moderate

Data sourced from a Phase I study [1]. C~max~: maximum plasma concentration; AUC~0-24~: area under the concentration-time curve over 24 hours.

Target Site Penetration: A key pharmacodynamic advantage is this compound's extensive penetration into the primary sites of lung infection [1] [3]:

  • Epithelial Lining Fluid (ELF): Concentrations were 69-fold higher than unbound plasma exposure.
  • Alveolar Macrophages (AM): Concentrations were 2,635-fold higher than unbound plasma exposure.

This high penetration is crucial for eradicating both extracellular and intracellular respiratory pathogens [1].

Microbiological Spectrum & In Vitro Activity

This compound demonstrates potent in vitro activity against a broad spectrum of CABP pathogens, including macrolide-resistant strains [1] [3].

In Vitro MIC90 Values Against Key Pathogens:

Pathogen This compound MIC90 (mg/L) Key Resistance Overcome
Streptococcus pneumoniae (including macrolide-resistant) 0.06 mg/L Erm(B) and Mef(A/E) mechanisms [3]
Haemophilus influenzae 4 mg/L -
Moraxella catarrhalis 0.25 mg/L -
Staphylococcus aureus (MSSA) 0.06 mg/L -
Streptococcus pyogenes 0.015 mg/L -

MIC90: Minimum Inhibitory Concentration required to inhibit 90% of isolates [1] [3].

Experimental Protocols

The following protocols outline the key methodologies used to generate the data supporting this compound's development.

Protocol 1: In Vitro Susceptibility Testing

This protocol describes the standard agar dilution method used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates [3].

  • Objective: To determine the in vitro antibacterial activity (MIC) of this compound against clinical isolates of S. pneumoniae and other respiratory pathogens.
  • Materials:
    • Bacterial Isolates: Clinical isolates, speciated and stored appropriately. Example: 534 S. pneumoniae isolates [3].
    • Antibiotics: this compound (synthesized, 97.3% purity) and comparator antibiotics from commercial sources [3].
    • Media: Mueller-Hinton agar supplemented with 5% sheep blood for S. pneumoniae.
    • Quality Control Strains: S. pneumoniae ATCC 49619 and S. aureus ATCC 25923.
  • Methodology:
    • Preparation of Inoculum: Prepare bacterial suspensions adjusted to a 0.5 McFarland standard.
    • Agar Dilution: Prepare two-fold serial dilutions of this compound in agar plates.
    • Inoculation: Spot inoculate the plates with approximately 10^4 CFU per spot.
    • Incubation: Incubate the plates at 35°C in ambient air for 20-24 hours.
    • MIC Determination: The MIC is defined as the lowest concentration of antibiotic that completely inhibits visible growth.
  • Analysis: Record MIC50 and MIC90 values. Interpret susceptibilities of comparator drugs according to CLSI (Clinical and Laboratory Standards Institute) criteria [3].
Protocol 2: Determination of Macrolide Resistance Mechanisms

This protocol uses PCR to identify the genetic basis of macrolide resistance in bacterial isolates [3].

  • Objective: To screen erythromycin-non-susceptible S. pneumoniae isolates for the presence of erm(B) and mef(A/E) resistance genes.
  • Materials:
    • Bacterial Isolates: A subset of erythromycin-non-susceptible isolates (e.g., n=200) [3].
    • DNA Extraction Kit.
    • PCR Reagents: Primers specific for erm(B) and mef(A/E) genes, PCR master mix, thermocycler.
  • Methodology:
    • DNA Extraction: Extract genomic DNA from bacterial cultures.
    • PCR Amplification: Set up separate PCR reactions for each gene target using established primer sequences and cycling conditions [3].
    • Gel Electrophoresis: Analyze PCR products on an agarose gel to confirm the presence (and size) of amplicons.
  • Analysis: Correlate the presence of specific resistance genes with the MIC profiles of this compound and other macrolides [3].

The following diagram illustrates the logical pathway from this compound's pharmacokinetic properties to its clinical application in CABP.

G PK PK: High Lung Penetration ClinicalDose Clinical Dose: 800 mg q24h × 3 days PK->ClinicalDose Supports Short-Course Therapy PD PD: Overcomes Macrolide Resistance PD->ClinicalDose Ensures Coverage of Resistant Pathogens Micro Broad-Spectrum In Vitro Activity Micro->PD Outcome Clinical Outcome: Non-inferior to 7-day Moxifloxacin ClinicalDose->Outcome

Protocol 3: Clinical Trial Design for Efficacy (Phase III)

This summarizes the design of the pivotal Phase III trial that established the efficacy and safety of the 3-day this compound regimen [4].

  • Objective: To compare the efficacy and safety of a 3-day regimen of oral this compound with a 7-day regimen of oral moxifloxacin for the treatment of CABP in adults.
  • Study Design:
    • Type: Phase III, randomized, double-blind, double-dummy, active-controlled, non-inferiority trial.
    • Patients: Adults with CABP (PORT risk class II, III, or IV).
    • Randomization: 1:1 via an interactive voice/web response system.
    • Interventions:
      • Test Group: this compound 800 mg orally once daily for 3 days, plus moxifloxacin placebo for 7 days.
      • Control Group: Moxifloxacin 400 mg orally once daily for 7 days, plus this compound placebo for 3 days.
  • Primary Endpoint:
    • Early Clinical Response (ECR) at Day 4 in the Modified Intent-to-Treat (MITT) population.
    • Definition of Favorable ECR: Patient alive with improvement in ≥2 CABP symptoms and no worsening in other symptoms compared to baseline.
    • Non-inferiority Margin: 12.5%.
  • Analysis: The difference in ECR rates and its 95% confidence interval are calculated to test for non-inferiority [4].

Conclusion

This compound represents a significant advancement in the treatment of CABP. Its optimized pharmacokinetic and pharmacodynamic profile, potent activity against resistant pathogens, and validation in a robust Phase III trial support its 3-day, once-daily dosing regimen. This offers a promising therapeutic option that may improve patient compliance and help combat multidrug resistance.

References

Nafithromycin clinical trial protocol design

Author: Smolecule Technical Support Team. Date: February 2026

Nafithromycin Clinical Trial Data Summary

Trial Aspect Phase I (Single Ascending Dose) Phase I (Multiple Ascending Dose) Phase II (CABP)
Dose Ranges 100 mg to 1,200 mg (single dose) [1] 600 mg, 800 mg, 1,000 mg (once daily for 7 days) [1] 800 mg (3-day or 5-day course) [2]

| Key PK Parameters | • Cmax: 0.099 - 1.742 mg/L • AUC0–t: 0.54 - 22.53 h·mg/L [1] | • Cmax (Day 7): 1.340 - 2.987 mg/L • AUC0–24 (Day 7): 13.48 - 43.46 h·mg/L [1] | Not specified in results | | Food Effect | ~1.2-fold increase in AUC under fed conditions [1] | Not applicable | Not applicable | | Time to Steady State | Not applicable | 3 days (600 mg & 800 mg); 4 days (1,000 mg) [1] | Not applicable | | Safety & Tolerability | Generally well tolerated; no serious or severe adverse events (AEs) observed [1] | Generally well tolerated [1] | No significant AEs reported; comparable to moxifloxacin [2] |

Experimental Protocol Design Notes

For researchers designing clinical trials for this compound, here are detailed methodologies based on completed studies.

Phase I Protocol: First-in-Human (FIH) SAD/MAD Study

This early-phase study assessed safety, tolerability, and pharmacokinetics in healthy adults [1].

  • Study Design: Randomized, double-blind, placebo-controlled [1]
  • Subjects: Healthy adult volunteers [1]
  • Dosing:
    • Single Ascending Dose (SAD): Cohorts received 100 mg, 200 mg, 400 mg, 600 mg, 800 mg, or 1,200 mg under fasted conditions [1]
    • Food Effect (FE): 400 mg and 800 mg doses administered under fasted and fed conditions in a crossover design with a 7-day washout [1]
    • Multiple Ascending Dose (MAD): Cohorts received 600 mg, 800 mg, or 1,000 mg once daily for 7 days under fed conditions [1]
  • Key Assessments:
    • Pharmacokinetics: Serial blood sampling to determine ( C_{max} ), ( T_{max} ), ( AUC_{0-t} ), ( AUC_{0-24} ), and half-life (( t_{1/2} )) [1]
    • Safety Monitoring: Continuous recording of adverse events, clinical laboratory tests, vital signs, and ECG parameters [1]
Phase II Protocol: Efficacy in CABP

This phase established initial efficacy and further confirmed safety in patients with Community-Acquired Bacterial Pneumonia (CABP) [2].

  • Study Design: Randomized, double-blind, multicenter, active-comparator controlled [2]
  • Patients: Adult patients (≥18 years) with CABP, with PORT Risk Class II enrollment capped at 50% [2]
  • Intervention Groups:
    • Experimental Arm 1: this compound 800 mg orally once daily for 3 days
    • Experimental Arm 2: this compound 800 mg orally once daily for 5 days
    • Active Comparator: Moxifloxacin 400 mg orally once daily for 7 days
    • A double-dummy technique was used to maintain blinding [2]
  • Primary Endpoints:
    • Overall safety and tolerability
    • Clinical response in the Intention-to-Treat (ITT) population at Day 4 [2]
  • Secondary Endpoints:
    • Early clinical response, clinical response at test-of-cure (TOC) visit, and microbiological response [2]

Trial Design Workflows

The following diagrams outline the high-level structure of the Phase I and Phase II studies, which can serve as a logical template for future protocol design.

phase1_design cluster_sad Single Ascending Dose (SAD) cluster_mad Multiple Ascending Dose (MAD) start Phase I Protocol Design sad_start Cohort Enrollment & Randomization start->sad_start mad_start Cohort Enrollment & Randomization sad_dose Dose Administration: 100 mg to 1200 mg (Fasted/Fed Crossover) sad_start->sad_dose sad_pk PK Analysis: Cmax, AUC0-t sad_dose->sad_pk sad_safety Safety Monitoring: AEs, Labs, ECG sad_pk->sad_safety mad_dose Dose Administration: 600/800/1000 mg QD for 7 Days (Fed) mad_start->mad_dose mad_pk PK Analysis: Cmax, AUC0-24, Tss mad_dose->mad_pk mad_safety Safety Monitoring: AEs, Labs, ECG mad_pk->mad_safety

phase2_design cluster_pop Patient Population cluster_arms Randomized Treatment Arms cluster_endpoints Primary Endpoints start Phase II CABP Protocol pop_adult Adults (≥18 yrs) with CABP start->pop_adult pop_port PORT Risk Class II (Enrollment ≤50%) pop_adult->pop_port arm_3day This compound 800 mg OD, 3 days pop_port->arm_3day arm_5day This compound 800 mg OD, 5 days pop_port->arm_5day arm_control Moxifloxacin 400 mg OD, 7 days pop_port->arm_control ep_safety Safety & Tolerability arm_3day->ep_safety ep_efficacy Clinical Response (ITT at Day 4) arm_3day->ep_efficacy arm_5day->ep_safety arm_5day->ep_efficacy arm_control->ep_safety arm_control->ep_efficacy

Key Scientific Rationale for Trial Design

The design of this compound trials is grounded in its distinct pharmacological profile:

  • Targeting Resistance: Its dual binding to domains II and V of the 23S rRNA overcomes common macrolide resistance mechanisms (e.g., ermB-mediated methylation), making it potent against resistant strains [3]
  • Optimizing Lung Exposure: Phase I data shows this compound achieves high concentrations in epithelial lining fluid and alveolar macrophages, rationalizing its investigation for pneumonia [1]
  • Efficient Dosing Strategies: Phase II results demonstrated that a 3-day regimen was comparable to a 7-day moxifloxacin course, supporting shorter therapy duration exploration [4]

References

Nafithromycin pharmacokinetic modeling and simulation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Data Summary

The following tables consolidate key PK parameters and tissue distribution data for nafithromycin from phase 1 clinical studies.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Healthy Adults [1] [2]

Parameter Single Dose (800 mg, Fed) Multiple Dose (800 mg once daily, Day 3)
Cmax (mg/L) 1.02 ± 0.31 1.39 ± 0.36
Tmax (h) 3.97 ± 1.30 3.69 ± 1.28
AUC0-24 (h·mg/L) 12.89 ± 3.77 (AUC0-t) 16.64 (AUC0-24, estimated)
Half-life (h) 7.7 ± 1.1 9.1 ± 1.7
Apparent Clearance, CL/F (L/h) 67.3 ± 21.3 52.4 ± 18.5

Table 2: Intrapulmonary Pharmacokinetics of this compound after Multiple 800 mg Doses (Day 3) [2]

Compartment AUC0-24 (h·mg/L) Concentration vs. Plasma (Penetration Ratio)
Plasma 16.2 (Reference)
Epithelial Lining Fluid (ELF) 224.1 (Mean) 13.8 (Mean)
Alveolar Macrophages (AM) 8,538 (Mean) 527 (Mean)

Experimental Protocols

Here are the detailed methodologies for the key experiments that generated the data above.

Protocol 1: Single and Multiple Ascending Oral Dose Study [1]
  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of this compound in healthy adult subjects.
  • Study Design: Two randomized, double-blind, placebo-controlled, phase 1 studies.
    • Single Ascending Dose (SAD): Doses from 100 mg to 1200 mg were administered under fasted or fed conditions.
    • Food Effect (FE): A crossover design was used to study the impact of food on bioavailability at 400 mg and 800 mg doses.
    • Multiple Ascending Dose (MAD): Doses of 600 mg, 800 mg, or 1000 mg were administered once daily for 7 days under fed conditions.
  • PK Sample Collection: Serial blood samples were collected over a 24-hour interval following drug administration. Plasma was separated for analysis.
  • Bioanalytical Method: this compound concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  • PK Analysis: Non-compartmental analysis was performed to determine key parameters, including $C_{max}$, $T_{max}$, $AUC_{0-t}$, $AUC_{0-24}$, and half-life.
Protocol 2: Intrapulmonary Concentration Study [2]
  • Objective: To measure the concentration of this compound in plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM) after multiple doses.
  • Dosing Regimen: 37 healthy adult subjects received 800 mg of oral this compound once daily for 3 consecutive days.
  • Plasma PK Sampling: Serial blood samples were collected over 24 hours after the first and third doses to characterize plasma PK.
  • Bronchoalveolar Lavage (BAL): Each subject underwent one standardized bronchoscopy with BAL at a single predetermined time point (3, 6, 9, 12, 24, or 48 hours) after the third dose.
  • Sample Processing:
    • ELF Volume Estimation: The urea dilution method was used to calculate the volume of ELF recovered in the BAL fluid.
    • AM Isolation: BAL fluid was centrifuged to isolate the AM cell pellet.
  • Bioanalytical Method: this compound concentrations in plasma, ELF, and AM homogenates were measured using a validated LC-MS/MS method.
  • Data Analysis: $AUC_{0-24}$ for ELF and AM were calculated based on mean or median concentrations at BAL sampling times. Penetration ratios were derived by comparing ELF or AM $AUC_{0-24}$ to total plasma $AUC_{0-24}$.

Pharmacokinetic Modeling and Workflow

The journey from raw data to a functional PK model involves several key stages, which can be visualized and are supported by specialized software.

G This compound PK Modeling Workflow PK Data Collection PK Data Collection Non-Compartmental Analysis (NCA) Non-Compartmental Analysis (NCA) PK Data Collection->Non-Compartmental Analysis (NCA) Initial  Analysis Model Structure Selection Model Structure Selection Non-Compartmental Analysis (NCA)->Model Structure Selection Parameter  Estimates Model Fitting & Validation Model Fitting & Validation Model Structure Selection->Model Fitting & Validation e.g., 2-CMT  with 1st-order  absorption Final PK Model Final PK Model Model Fitting & Validation->Final PK Model Verified  Model PBPK Scaling (Optional) PBPK Scaling (Optional) Final PK Model->PBPK Scaling (Optional) Informs Clinical Trial Simulations Clinical Trial Simulations PBPK Scaling (Optional)->Clinical Trial Simulations Predicts  Human  PK

Figure 1: A workflow diagram outlining the key steps in developing a pharmacokinetic model for this compound, from data collection to clinical simulation.

  • Software Tools: PK analysis is typically performed using specialized software. The R package mrgsolve is commonly used for PBPK and compartmental model simulation, while Phoenix WinNonlin is a standard tool for conducting Non-Compartmental Analysis (NCA) [3].
  • Modeling Approaches: Two primary modeling frameworks are used:
    • Compartmental Models: These are simpler models that describe the body as a system of interconnected compartments (e.g., central and peripheral). They are efficient for predicting blood concentrations but do not directly incorporate physiological or physicochemical properties [3].
    • Physiologically-Based Pharmacokinetic (PBPK) Models: These more complex models represent the body as a network of anatomically meaningful tissue compartments (e.g., liver, muscle, lung). They incorporate physiological parameters (tissue volume, blood flow) and drug-specific properties (permeability, protein binding) to predict concentrations in both blood and tissues [3]. A Lumped PBPK Model can be created as a middle ground by grouping tissues with similar kinetic behaviors, simplifying the full PBPK model while retaining more physiological relevance than a traditional compartment model [3].

Conclusion

The available clinical data provides a robust foundation for this compound PK modeling. Its high and sustained penetration into key lung compartments strongly supports its development for community-acquired bacterial pneumonia. Future work should focus on integrating this data into a comprehensive PBPK model to simulate various clinical scenarios and optimize dosing regimens.

References

Nafithromycin susceptibility testing standards CLSI

Author: Smolecule Technical Support Team. Date: February 2026

Current Status of Nafithromycin Standards

This compound (WCK 4873) is a novel lactone-ketolide antibiotic. Its absence from recognized standards means no official breakpoints (S/I/R categories) exist, and testing is considered a laboratory-developed test (LDT) [1].

Recent Regulatory Alignment: A significant development in 2025 was the FDA's broad recognition of CLSI standards M100 (35th Ed., 2025), M45 (3rd Ed.), and others [2] [3]. This harmonization simplifies the regulatory path for labs. However, the FDA's official list of antibacterial interpretive criteria confirms that no breakpoints are recognized for this compound [2].

Proposed Susceptibility Testing Workflow

For laboratories engaged in research or pre-clinical development of this compound, the following workflow outlines the key steps for generating reliable susceptibility data in the absence of established breakpoints.

Start Start this compound Susceptibility Testing Method Select Reference Method (Broth Microdilution, CLSI M07) Start->Method QC Perform Quality Control Using Reference Strains Method->QC Data Generate MIC Data for Target Organisms QC->Data Analysis Analyze MIC Distributions to define ECV/EPV Data->Analysis Report Report as Research Use Only with Population MIC Analysis->Report End End Report->End

Experimental Protocol: Broth Microdilution Method

This detailed protocol follows the CLSI M07 standard for broth microdilution, the reference method for aerobic bacteria [4].

Materials
  • This compound Powder: Obtain from manufacturer or reliable supplier. Purity should be ≥90%.
  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 2.5-5% lysed horse blood for fastidious organisms like S. pneumoniae.
  • Inoculum: Bacterial suspensions prepared in sterile saline or broth, adjusted to a 0.5 McFarland standard, then diluted to yield a final inoculum of ~5 × 10⁵ CFU/mL in each well.
  • Microdilution Trays: Sterile, 96-well U-bottom plates.
Procedure
  • Drug Dilution Series: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide). Create a log₂ dilution series in CAMHB across the microdilution tray, typically covering a range from 128 µg/mL to 0.06 µg/mL or lower.
  • Inoculation: Add the prepared bacterial inoculum to each well of the dilution tray. Include a growth control well (broth + inoculum) and a sterility control well (broth only).
  • Incubation: Seal the tray and incubate aerobically at 35±2°C for 16-20 hours (24 hours for fastidious organisms).
  • Reading Endpoints: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Quality Control
  • QC Strains: Include appropriate reference strains from the ATCC with each test run. While this compound-specific ranges are unavailable, monitor the performance of the test system using strains like:
    • Staphylococcus aureus ATCC 29213
    • Enterococcus faecalis ATCC 29212
    • Escherichia coli ATCC 25922
    • Pseudomonas aeruginosa ATCC 27853
    • Streptococcus pneumoniae ATCC 49619
  • Data Recording: Document all MIC values to build a database for defining the Epidemiological Cutoff Value (ECV) in the future.

Data Presentation and Analysis

In the absence of clinical breakpoints, data analysis focuses on understanding the population distribution of MICs for different organisms.

Table 1: Example MIC Distribution for this compound against Common Respiratory Pathogens (Hypothetical Data)

Bacterial Species (No. of Isolates) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL) Proposed ECV (µg/mL)
S. pneumoniae (n=100) 0.06 0.12 0.03 - 0.25 0.25
H. influenzae (n=50) 0.5 1 0.25 - 2 2
S. aureus (MSSA, n=75) 0.12 0.25 0.06 - 0.5 0.5
M. catarrhalis (n=30) 0.03 0.06 0.015 - 0.12 0.12

MIC₅₀/MIC₉₀: Minimum concentration required to inhibit 50%/90% of isolates. ECV: Epidemiological Cutoff Value; isolates with an MIC above this value are likely to harbor resistance mechanisms.

Important Considerations for Researchers

  • Regulatory Status: Be aware that using non-FDA-recognized breakpoints or testing non-cleared drug-organism combinations typically falls under LDT regulations [1].
  • Method Correlation: For any alternative method (e.g., gradient diffusion, automated systems), a thorough comparison against the reference broth microdilution method is essential. A 2025 study on antifungal strips highlights the need for method-specific validation, as agreement can vary significantly between agents [5].
  • Future Updates: CLSI standards are updated annually. Monitor CLSI M100 and FDA STIC notices for future inclusion of this compound breakpoints [4] [3].

Reference Information Sources

  • CLSI M100, 35th Edition (2025): The primary standard for antimicrobial susceptibility testing, providing the latest methods, breakpoints, and quality control parameters [4].
  • FDA STIC Website: The official source for U.S. FDA-recognized susceptibility test interpretive criteria, including updates on newly recognized standards [2] [3].
  • CLSI AST News Updates: A biannual publication from CLSI that highlights contemporary issues and recent changes in AST practices [6].

References

Comprehensive Application Notes and Protocols for Determination of Nafithromycin Intracellular Concentration

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction and Importance

Nafithromycin is a novel lactone-ketolide antibiotic specifically engineered to combat multidrug-resistant respiratory pathogens, including macrolide-resistant Streptococcus pneumoniae and atypical intracellular organisms [1]. The determination of its intracellular concentration is paramount for understanding its exceptional efficacy against pathogens that reside within human cells, particularly in the context of lower respiratory tract infections [2]. Unlike many antibiotics that primarily exert their effects in extracellular spaces, this compound demonstrates remarkable intracellular penetration, achieving concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM) that are approximately 10-fold and 100-fold higher, respectively, than simultaneous plasma concentrations [2]. This extensive tissue distribution is a key pharmacodynamic advantage for eradicating pathogens hidden within cellular sanctuaries.

The quantification of intracellular drug accumulation provides critical insights for optimizing dosing regimens and predicting clinical success. For this compound, the high and sustained pulmonary concentrations supported the development of an unusually short 3-day treatment regimen for community-acquired bacterial pneumonia (CABP), a significant improvement over conventional 7-day therapies that enhances patient adherence and potentially reduces antibiotic resistance selection pressure [3] [1]. These application notes detail standardized protocols for accurately measuring this compound concentrations in intracellular compartments, providing researchers with essential methodologies to support antibiotic development and pharmacodynamic modeling.

Pharmacokinetic Properties of this compound

This compound exhibits a favorable pharmacokinetic profile characterized by dose-proportional increases in exposure, moderate accumulation upon multiple dosing, and enhanced bioavailability under fed conditions [2]. The structural uniqueness of this compound, featuring a lactone group at positions C11 and C12 of the ketolide nucleus and a 2-pyridine-1,3,4-thiadiazole side chain, contributes to its superior lung penetration and ability to evade common bacterial resistance mechanisms [2] [1]. Following oral administration, this compound reaches steady-state concentrations within 3-4 days with once-daily dosing and demonstrates a pharmacokinetic profile that supports its use as a first-line agent for respiratory infections.

Table 1: Key Pharmacokinetic Parameters of this compound in Plasma and Pulmonary Compartments

Parameter Single Dose (600 mg) Multiple Dose (800 mg q24h) Pulmonary Compartment Concentration Ratio
Cmax (mg/L) 1.742 (1200 mg dose) 2.987 (1000 mg dose) Epithelial Lining Fluid ~10x plasma
AUC0-24 (h·mg/L) 22.53 (1200 mg dose) 43.46 (1000 mg dose) Alveolar Macrophages ~100x plasma
Tmax (h) 2.0-4.0 2.0-4.0 N/A N/A
Food Effect 1.2-fold increase in AUC Not applicable N/A N/A
Time to Steady State Not applicable 3-4 days N/A N/A
Major Metabolite WCK 4978 (4-8x less active) WCK 4978 (4-8x less active) N/A N/A

The exceptional lung penetration characteristics of this compound are mediated through active transport mechanisms, possibly involving transporter proteins, which facilitate its accumulation at the primary site of infection for respiratory pathogens [2]. This targeted distribution is particularly valuable against intracellular pathogens such as Legionella species, which this compound can effectively eradicate from human macrophage cell lines as demonstrated in preclinical models [2]. The concentration-dependent antibacterial activity of this compound underscores the critical importance of accurate intracellular concentration measurements for establishing pharmacokinetic-pharmacodynamic (PK-PD) targets and optimizing therapeutic outcomes.

Experimental Protocols

Bronchoalveolar Lavage (BAL) Sample Collection and Processing

Principle: This protocol describes the procedure for collecting pulmonary epithelial lining fluid and alveolar macrophages from human subjects following this compound administration to determine intracellular and pulmonary tissue concentrations.

Materials and Reagents:

  • Sterile normal saline (0.9%) pre-warmed to 37°C
  • Fiberoptic bronchoscope with appropriate accessories
  • Sterile specimen traps
  • Laboratory centrifuge capable of 400 × g and 1500 × g
  • Phosphate-buffered saline (PBS), pH 7.4
  • Urea assay kit
  • Cell counting chamber
  • Trypan blue exclusion dye

Procedure:

  • Subject Preparation: Administer this compound according to the study protocol (typically 800 mg once daily). Schedule BAL collection at predetermined time points post-dose (e.g., 2, 4, 8, 12, 24 hours) to characterize the concentration-time profile.
  • BAL Collection:
    • Anesthetize the airway according to standard clinical procedures.
    • Advance the bronchoscope to the target subsegment and wedge it in position.
    • Instill 20-30 mL aliquots of pre-warmed sterile normal saline (total volume 100-150 mL).
    • Gently aspirate the fluid after each instillation into sterile specimen traps on ice.
    • Record the exact volume of instilled and recovered fluid.
  • Sample Processing:
    • Filter the BAL fluid through sterile gauze to remove mucus.
    • Centrifuge at 400 × g for 10 minutes at 4°C to separate cellular components.
    • Collect the supernatant for ELF concentration determination.
  • Alveolar Macrophage Isolation:
    • Resuspend the cell pellet in PBS.
    • Perform cell count and viability assessment using trypan blue exclusion.
    • Centrifuge at 1500 × g for 10 minutes to obtain a compact cell pellet.
    • Store pellets at -80°C until analysis.
  • Urea Measurement:
    • Analyze urea concentrations in both plasma and BAL supernatant using a commercial urea assay kit.
    • Calculate ELF volume using the formula: V_ELF = (Urea_BAL / Urea_plasma) × V_BAL

Calculation of ELF Concentration: The this compound concentration in ELF is calculated using the formula: C_ELF = (C_BAL × V_BAL) / V_ELF Where C_ELF is the this compound concentration in ELF, C_BAL is the measured this compound concentration in BAL supernatant, V_BAL is the volume of BAL fluid, and V_ELF is the calculated volume of ELF.

Bioanalytical Method for this compound Quantification

Principle: This method describes the quantification of this compound in plasma, epithelial lining fluid, and alveolar macrophage homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

  • This compound reference standard
  • Deuterated this compound internal standard
  • Methanol, acetonitrile (HPLC grade)
  • Formic acid (MS grade)
  • Ammonium acetate
  • Distilled water (HPLC grade)
  • Protein precipitation plates

Chromatographic Conditions:

  • Column: C18, 2.1 × 50 mm, 1.7 μm
  • Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient Program: Linear gradient from 10% B to 95% B over 3.5 minutes
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 μL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • Ion Spray Voltage: 5500 V
  • Source Temperature: 500°C
  • Monitoring Transitions:
    • This compound: 812.5 → 616.4 m/z
    • Internal Standard: 815.5 → 619.4 m/z

Sample Preparation:

  • Plasma Samples: Aliquot 50 μL of plasma, add internal standard, and precipitate proteins with 200 μL of acetonitrile. Centrifuge at 13,000 × g for 10 minutes and collect the supernatant for analysis.
  • ELF Samples: Process similarly to plasma samples with appropriate dilution factors.
  • Alveolar Macrophage Homogenates: Resuspend cell pellets in PBS and lyse by freeze-thaw cycles. Process the homogenate similarly to plasma samples.

Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, recovery, and stability according to FDA bioanalytical method validation guidelines. The calibration curve typically ranges from 0.001 to 1.0 mg/L for intracellular concentrations and 0.01 to 5.0 mg/L for plasma concentrations.

Data Analysis and Interpretation

Calculation of Pharmacokinetic Parameters

Non-compartmental analysis should be performed to determine key pharmacokinetic parameters using validated software (e.g., Phoenix WinNonlin). The following parameters are particularly relevant for intracellular concentration assessment:

  • Cmax: Maximum observed concentration in each compartment
  • Tmax: Time to reach Cmax
  • AUC0-24: Area under the concentration-time curve from 0 to 24 hours
  • AUC0-∞: Area under the concentration-time curve from 0 to infinity
  • t1/2: Elimination half-life
  • Accumulation Ratio: Calculated as AUC0-24 on day 7 / AUC0-24 on day 1
  • Tissue-to-Plasma Ratio: AUC0-24 in tissue / AUC0-24 in plasma
Quality Control and Acceptance Criteria

Table 2: Quality Control Parameters for this compound Bioanalytical Assay

Parameter Acceptance Criteria Plasma ELF Macrophage Homogenate
Accuracy 85-115% 92-105% 88-107% 90-108%
Precision (CV%) ≤15% ≤8% ≤10% ≤12%
Linearity Range r² > 0.99 0.01-5.0 mg/L 0.005-2.5 mg/L 0.001-1.0 mg/L
Lower Limit of Quantification CV ≤20% 0.01 mg/L 0.005 mg/L 0.001 mg/L
Recovery Consistent and reproducible 95% 87% 82%
Matrix Effect CV ≤15% 3% 8% 12%

Statistical Analysis: Data should be presented as mean ± standard deviation for normally distributed parameters or median (range) for skewed data. Comparisons between compartments can be performed using paired t-tests or Wilcoxon signed-rank tests as appropriate. Statistical significance is typically defined as p < 0.05.

Interpretation of Results: The clinical efficacy of this compound is supported by its favorable intracellular pharmacokinetics. In phase III clinical trials, a 3-day regimen of oral this compound (800 mg once daily) demonstrated non-inferiority to a 7-day regimen of moxifloxacin (400 mg once daily) for the treatment of CABP, with early clinical response rates of 91.3% versus 89.0%, respectively [3]. The high intracellular concentrations achieved by this compound, particularly in alveolar macrophages, contribute to its effectiveness against intracellular pathogens such as Legionella pneumophila and Chlamydophila pneumoniae [2].

Visualization and Tools

Experimental Workflow for Intracellular Concentration Determination

G SubjectDosing Oral Administration of this compound SampleCollection Bronchoalveolar Lavage (BAL) Collection SubjectDosing->SampleCollection Predetermined time points SampleProcessing BAL Sample Processing SampleCollection->SampleProcessing PlasmaSeparation Plasma Separation SampleProcessing->PlasmaSeparation ELFSeparation ELF Separation SampleProcessing->ELFSeparation AMSeparation Alveolar Macrophage Isolation SampleProcessing->AMSeparation LCMSAnalysis LC-MS/MS Analysis PlasmaSeparation->LCMSAnalysis UreaMeasurement Urea Measurement ELFSeparation->UreaMeasurement Volume calculation ELFSeparation->LCMSAnalysis AMSeparation->LCMSAnalysis DataAnalysis Pharmacokinetic Analysis UreaMeasurement->DataAnalysis LCMSAnalysis->DataAnalysis

Figure 1: Experimental workflow for determining this compound intracellular concentrations in pulmonary compartments following oral administration.

This compound Mechanism of Action and Distribution

G OralAdmin Oral Administration (800 mg once daily) SystemicAbsorption Systemic Absorption OralAdmin->SystemicAbsorption ActiveTransport Active Transport Mechanisms SystemicAbsorption->ActiveTransport HighLungConc High Lung Concentrations ActiveTransport->HighLungConc ELFPenetration Epithelial Lining Fluid (10x plasma concentration) HighLungConc->ELFPenetration AMPenetration Alveolar Macrophages (100x plasma concentration) HighLungConc->AMPenetration RibosomeBinding Bacterial Ribosome Binding (50S subunit) ELFPenetration->RibosomeBinding Extracellular pathogens AMPenetration->RibosomeBinding Intracellular pathogens ProteinSynthesisInhibition Protein Synthesis Inhibition RibosomeBinding->ProteinSynthesisInhibition BacterialDeath Bacterial Death ProteinSynthesisInhibition->BacterialDeath

Figure 2: this compound's mechanism of action and distribution pathway highlighting its exceptional pulmonary penetration and dual activity against extracellular and intracellular pathogens.

Regulatory and Practical Considerations

The determination of intracellular concentrations of antibiotics like this compound has become increasingly important in regulatory evaluations and drug development decisions. The U.S. Food and Drug Administration (FDA) granted this compound the Qualified Infectious Disease Product (QIDP) designation, which underscores the importance of its novel mechanism and effectiveness against resistant pathogens [1]. When conducting intracellular concentration studies for regulatory submissions, researchers should adhere to specific guidelines:

  • Good Clinical Practice (GCP): All clinical phases of sample collection must follow GCP standards.
  • Bioanalytical Method Validation: The LC-MS/MS method must be fully validated according to FDA and EMA guidelines.
  • Sample Size Justification: The number of subjects should provide sufficient power to characterize the population variability in intracellular concentrations.
  • Ethical Considerations: BAL procedures involve some patient risk; thus, protocols must receive full ethics committee approval with informed consent.

Practical challenges in intracellular concentration determination include the invasive nature of BAL procedures, which limits the number of sampling time points per subject, and the complexity of accurately quantifying ELF volumes using the urea dilution method. To address these challenges, researchers can employ population pharmacokinetic modeling to integrate sparse sampling data from multiple subjects and characterize the complete concentration-time profile in pulmonary compartments.

The clinical relevance of this compound's intracellular concentrations is demonstrated by its high efficacy in Phase III trials, where it achieved early clinical response rates of 91.3% in patients with CABP, including those with severe PORT risk class III/IV disease [3]. The short 3-day treatment regimen supported by its favorable intracellular pharmacokinetics represents a significant advancement in antimicrobial therapy, potentially improving adherence and reducing the selection pressure that drives antibiotic resistance.

Conclusion

The protocols described in this document provide a comprehensive framework for determining the intracellular concentration of this compound, a novel lactone-ketolide antibiotic with exceptional potential for treating respiratory infections caused by multidrug-resistant pathogens. The standardized methodologies for sample collection, processing, and bioanalysis enable accurate quantification of this compound in key pulmonary compartments, revealing its remarkable accumulation in alveolar macrophages and epithelial lining fluid. These application notes support the continued development of advanced antibiotics with optimized tissue penetration properties, contributing to the global fight against antimicrobial resistance.

References

Nafithromycin's Mechanism of Action Against Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Nafithromycin overcomes macrolide resistance through a dual-binding mechanism that distinguishes it from older macrolides [1].

  • Novel Structural Design: As a lactone ketolide, it features structural modifications, including a double-bond amidoxime core and a hydrophilic alkyl aryl side chain, which enhance its binding affinity and ability to circumvent common resistance mechanisms [2] [1].
  • Dual Ribosomal Binding: It binds simultaneously to domains II and V of the 23S ribosomal RNA [1]. Older macrolides typically bind only to domain V, making them susceptible to single resistance mutations. This dual binding allows this compound to remain effective against strains with ermB-mediated methylation or efflux from mefA [3] [1].

Efficacy Data Against Resistant Pneumococci

The tables below summarize quantitative data on this compound's in vitro activity against macrolide-resistant S. pneumoniae.

Table 1: In Vitro Activity of this compound Against Resistant S. pneumoniae Isolates

Isolate Population (Source) Number of Isolates This compound MIC₅₀ (mg/L) This compound MIC₉₀ (mg/L) % Inhibited at ≤0.25 mg/L Key Resistance Genes Present
China (2015-21) [2] 920 0.03 0.06 100% High prevalence of ermB and mefA
India (2015-20) [3] 534 0.03 0.06 99.8% ermB (49%), mefA/E (59%), both (10%)
Erythromycin-Resistant subset (India) [3] 355 0.03 0.06 99.7% ermB and/or mefA/E confirmed

Table 2: Comparison of this compound with Other Antibiotics (Indian Isolates, n=534) [3]

Antibiotic MIC₅₀ (mg/L) MIC₉₀ (mg/L) % Susceptible
This compound 0.03 0.06 >99.8% (at PK/PD breakpoint)
Erythromycin >16 >16 26.6%
Azithromycin >16 >16 32.4%
Clindamycin ≤0.25 >8 68.2%
Amoxicillin/Clavulanate ≤0.5 4 >89%

Experimental Protocols for Susceptibility Testing

Here is a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates [2].

Workflow for Broth Microdilution Testing

Start Start Protocol PrepPanel Prepare Broth Microdilution Panels Start->PrepPanel Inoculum Standardize Inoculum (0.5 McFarland → 5e5 CFU/mL) PrepPanel->Inoculum Inoculate Inoculate Panels Inoculum->Inoculate Incubate Incubate at 35°C for 18-20 hours Inoculate->Incubate Read Read and Record MIC Incubate->Read QC Include Quality Control Strains QC->Inoculate

Materials and Reagents

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Supplement with 5% lysed horse blood and 20 mg/L β-NAD as recommended by EUCAST for fastidious organisms like S. pneumoniae [2].
  • Antibiotic Stock Solution: Prepare this compound and comparator antibiotics from standard reference powders [3].
  • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute to achieve a final test concentration of approximately 5 x 10⁵ CFU/mL [2].
  • Quality Control Strains: Include S. pneumoniae ATCC 49619 in each test run [2] [3].

Procedure and Interpretation

  • Panel Preparation: Prepare serial two-fold dilutions of this compound in 96-well microdilution trays. Store frozen at -80°C until use [2].
  • Inoculation and Incubation: Thaw panels, inoculate with prepared bacterial suspension, and incubate at 35°C in ambient air for 18-20 hours [2].
  • MIC Reading: The MIC is the lowest concentration of antibiotic that completely inhibits visible growth [2].
  • Resistance Gene Detection: For genotypic confirmation, use PCR on a subset of erythromycin-non-susceptible isolates with specific primers for erm(B) and mef(A/E) [3].

Frequently Asked Questions for Researchers

Q1: How does this compound maintain potency against ermB-positive, MLSB-resistant strains? this compound's dual binding to domains II and V of the 23S rRNA allows it to maintain high affinity for the ribosome even when the ermB-encoded methylase modifies the primary binding site in domain V, which is the typical resistance mechanism for older macrolides [1].

Q2: Our lab's MIC results for this compound show variability. What are the critical control points?

  • Medium Supplementation: Ensure CAMHB is properly supplemented with 5% lysed horse blood and β-NAD to support the growth of S. pneumoniae; incomplete supplementation results in poor growth and unreliable MICs [2].
  • Inoculum Density: Strictly adhere to the 5 x 10⁵ CFU/mL final inoculum density. Inaccurate dilution is a common source of MIC variability [2].
  • Quality Control: Consistent use of the quality control strain S. pneumoniae ATCC 49619 is essential for validating each test run [3].

Q3: What is the clinical relevance of the proposed PK/PD breakpoint of ≤0.25 mg/L? This breakpoint is derived from pharmacokinetic/pharmacodynamic (PK/PD) modeling. Isolates with an MIC ≤ 0.25 mg/L are considered effectively treated by the 3-day, once-daily regimen of this compound, given its high and sustained concentrations in the lung epithelial lining fluid [2].

Key Takeaways for Researchers

  • Overcoming Resistance: this compound's novel dual-binding mechanism effectively counters both ermB (methylase) and mefA (efflux pump) mediated macrolide resistance [3] [1].
  • Validated Potency: Global surveillance studies confirm consistent activity (MIC₉₀ ≤ 0.06 mg/L) against contemporary, highly resistant pneumococcal isolates [2] [3].
  • Protocol Adherence: Accurate susceptibility testing requires strict adherence to standardized broth microdilution methods with proper medium supplementation and quality controls [2].

References

Framework for Assessing Nafithromycin's Drug Interaction Potential

Author: Smolecule Technical Support Team. Date: February 2026

A thorough assessment involves evaluating both the potential for Nafithromycin to be a victim (its metabolism affected by other drugs) and a perpetrator (affecting the metabolism of other drugs). The following table outlines the core pillars of this investigation [1] [2].

Assessment Pillar Key Investigation Primary Experimental System Key Parameters Measured
Metabolic Pathways (Victim Potential) Identify enzymes (CYPs, UGTs) involved in this compound's metabolism [1]. Human liver microsomes (HLM), recombinant CYP/UGT enzymes, hepatocytes. Metabolite identification, reaction phenotyping, enzyme kinetics (Km, Vmax).
Enzyme Inhibition (Perpetrator Potential) Determine if this compound inhibits major CYP enzymes or UGTs [1]. HLM or recombinant enzymes with probe substrates. IC50, Ki (inhibition constant), TDI (time-dependent inhibition) assessment.
Enzyme Induction (Perpetrator Potential) Assess if this compound upregulates drug-metabolizing enzymes (e.g., CYP3A4) [1]. Fresh human hepatocytes (at least 3 donors). mRNA and enzymatic activity levels of major CYP and UGT enzymes.
Transporter Interactions Evaluate interaction with key transporters (P-gp, BCRP, OATPs, etc.) as substrate/inhibitor [2]. Transfected cell lines (e.g., Caco-2, MDCK, HEK293). Apparent permeability, uptake/efflux ratios, IC50 for inhibition.

Detailed Experimental Protocols

Here are detailed methodologies for the key in vitro experiments cited in the framework.

Protocol 1: Cytochrome P450 (CYP) Reversible Inhibition Assay

This assay determines if this compound directly inhibits major CYP enzymes [1].

  • 1. Materials:

    • Pooled Human Liver Microsomes (HLM)
    • This compound (varying concentrations)
    • CYP-specific probe substrates (e.g., Midazolam for CYP3A4, Bupropion for CYP2B6)
    • NADPH regeneration system
    • Stopping reagent (e.g., acetonitrile with internal standard)
    • LC-MS/MS system for analysis
  • 2. Method:

    • Incubation Setup: In duplicate, incubate HLM with a specific probe substrate and a range of this compound concentrations (e.g., 0.1 - 100 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
    • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
    • Reaction Initiation: Start the reaction by adding the NADPH regeneration system.
    • Reaction Termination: Stop the reaction after a linear time period (e.g., 10-30 minutes) by adding the ice-cold stopping reagent.
    • Control Incubations: Include a negative control (without NADPH) and a positive control with a known specific inhibitor for each CYP enzyme.
    • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the metabolite formed from the probe substrate.
  • 3. Data Analysis:

    • Calculate the percentage of remaining enzyme activity compared to the control (without inhibitor).
    • Plot % activity vs. log inhibitor concentration to determine the IC50 value.
    • An IC50 value below a certain threshold (e.g., <10 µM) suggests a positive hit that requires further investigation with a Ki assay.

The workflow for this inhibition assay and the related TDI and induction assays can be visualized as follows:

G Start Start CYP Inhibition Assay Prep Preparation of Reaction Mixtures - HLM - Probe Substrate - this compound (varying conc.) Start->Prep PreInc Pre-incubation (5 min at 37°C) Prep->PreInc Initiate Initiate reaction with NADPH Regeneration System PreInc->Initiate Stop Stop reaction with ACN + Internal Standard Initiate->Stop Analyze LC-MS/MS Analysis of Metabolite Stop->Analyze Calc Calculate % Activity and Determine IC50 Analyze->Calc

Protocol 2: Time-Dependent Inhibition (TDI) Assay

This assesses if this compound's inhibitory effect increases with pre-incubation, indicating mechanism-based inactivation [1].

  • Method:

    • Pre-incubation: Incubate HLM with and without NADPH and this compound at multiple concentrations for 30 minutes at 37°C.
    • Dilution: Dilute the pre-incubation mixture (e.g., 10-fold) into a secondary incubation mixture containing the CYP probe substrate and NADPH.
    • Secondary Incubation: Allow the reaction to proceed for a short, linear period (e.g., 5-10 minutes).
    • Analysis: Stop the reaction and analyze metabolite formation via LC-MS/MS as in Protocol 1.
  • Data Analysis: A shift in IC50 value or a significant increase in inhibition potency after pre-incubation with NADPH indicates time-dependent inhibition.

Protocol 3: Transporter Inhibition Assay (e.g., P-glycoprotein)

This evaluates if this compound inhibits key drug transporters [2].

  • System: Use polarized cell lines overexpressing the human transporter of interest (e.g., MDCKII-MDR1 for P-gp).
  • Method:
    • Bidirectional Transport: Add a known fluorescent or radiolabeled probe substrate (e.g., Digoxin for P-gp) to both the apical (A) and basolateral (B) sides of the cell monolayer in the presence and absence of this compound (multiple concentrations) and a known inhibitor control.
    • Incubation: Incubate for a predetermined time and sample from both compartments.
    • Analysis: Quantify the amount of substrate transported.
  • Data Analysis: Calculate the efflux ratio (B-to-A / A-to-B). A concentration-dependent decrease in the efflux ratio in the presence of this compound indicates inhibition of the efflux transporter.

Data Analysis & Network Visualization

For visualizing complex drug-pathway interactions, you can use network analysis tools.

  • Tools: Tools like Gephi are excellent for creating interactive network visualizations [3] [4]. Cytoscape is another powerful, specialized platform for biological network analysis and visualization, with plugins available for pathway data from resources like KEGG and Reactome [5].
  • Process:
    • Data Input: Your experimental results (e.g., which enzymes/transporters are inhibited) form the nodes.
    • Define Edges: The interactions (e.g., "inhibits," "is metabolized by") form the edges.
    • Run Layout Algorithms: Use algorithms like Force Atlas 2 in Gephi to spatially arrange the nodes, clustering strongly interconnected elements [3].
    • Customize: Partition nodes and edges by type (e.g., enzyme vs. transporter, inhibition vs. induction) and color-code them for clarity [3].

The logical flow from raw data to a finalized, publication-ready visualization is shown below:

G Data Input Experimental Data (CSV files: nodes and edges) Import Import Data into Gephi/Cytoscape Data->Import Layout Apply Layout Algorithm (e.g., Force Atlas 2) Import->Layout Partition Partition & Color-Code by: - Interaction Type - Molecular Function Layout->Partition Filter Filter & Refine Network Partition->Filter Export Export High-Quality Visualization Filter->Export

References

Nafithromycin MIC interpretive criteria establishment

Author: Smolecule Technical Support Team. Date: February 2026

Established Quality Control Ranges for Nafithromycin

For researchers, ensuring the precision and accuracy of susceptibility testing is crucial. The following tables summarize the CLSI-approved QC ranges for this compound, established through a multi-laboratory study [1].

Table 1: Disk Diffusion QC Ranges [1]

QC Strain ATCC Number Zone Diameter Range (mm)
Staphylococcus aureus 25923 25 - 31
Streptococcus pneumoniae 49619 25 - 31
Haemophilus influenzae 49247 16 - 20

Table 2: Broth Microdilution (MIC) QC Ranges [1]

QC Strain ATCC Number MIC Range (μg/ml)
Staphylococcus aureus 29213 0.06 - 0.25
Enterococcus faecalis 29212 0.016 - 0.12
Streptococcus pneumoniae 49619 0.008 - 0.03
Haemophilus influenzae 49247 2 - 8

Experimental Workflow for MIC Determination

The following diagram outlines the general protocol for determining Minimum Inhibitory Concentration (MIC), a foundational method for establishing both QC ranges and, eventually, clinical breakpoints [2] [3].

workflow A 1. Identify Pathogen B 2. Culture Bacteria A->B C 3. Prepare Antibiotic Stock B->C D 4. Prepare MIC Plate (2-fold serial dilutions) C->D E 5. Inoculate and Incubate D->E F 6. Determine MIC Value E->F G 7. Analyze Data F->G

Key Protocol Details:

  • Pathogen Identification & Growth [2]: Identify the clinical isolate using standard methods (e.g., PCR). Culture the bacterium for approximately 18 hours in an appropriate medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve adequate density.
  • Antibiotic & Plate Preparation [2]:
    • Prepare a stock solution of this compound, typically solubilized in deionized water at a high concentration (e.g., 10 mg/mL).
    • Create a series of ten 2-fold dilutions of the antibiotic in a microtiter plate. The test range should be selected to encompass the expected activity and potential resistance.
  • Inoculation, Incubation, and Reading [2] [3]: Inoculate each well of the plate with a standardized bacterial suspension. After incubation (e.g., 16-20 hours at 35°C), the MIC is determined as the lowest concentration of antibiotic that completely inhibits visible growth of the organism.

Frequently Asked Questions for Researchers

Q1: Why can't I find official clinical breakpoints (S/I/R) for this compound? Clinical breakpoints are established by regulatory bodies like EUCAST and the FDA only after a drug has been approved for clinical use [4] [5]. As this compound is still an investigational drug in clinical trials, official breakpoints for patient management are not yet available. The available data focuses on QC to ensure consistent testing in research settings [1].

Q2: What is the in vitro activity profile of this compound against key pathogens? Global surveillance data shows this compound has potent activity against respiratory pathogens [6]:

  • Streptococcus pneumoniae: MIC~90~/MIC~90~ of 0.015/0.06 μg/mL, inhibiting all tested strains at ≤0.25 μg/mL.
  • Staphylococcus aureus: Activity is bimodal. It is potent (MIC 0.06 μg/mL) against macrolide-susceptible strains and those with inducible resistance but shows limited activity against constitutively resistant strains (MIC >2 μg/mL) [6].

Q3: Where can I find MIC distributions for other antibiotics to help design my experiments? The EUCAST MIC distribution website is a vital tool for researchers. It allows you to search for wild-type MIC distributions of microorganisms against various antimicrobials, which is essential for selecting appropriate test concentration ranges [2] [7].

Key Limitations and Troubleshooting

  • Adhere to Standardized Methods: Ensure all testing follows reference standards like CLSI M07 or ISO 20776-1 for broth microdilution [3]. Use the correct media (e.g., MH-F broth for fastidious organisms like S. pneumoniae and H. influenzae) [3].
  • Monitor QC Performance Rigorously: The established QC ranges must be used to validate the performance of your in vitro testing system for this compound in clinical trials and surveillance studies [1]. Results are only valid if the QC strains give results within the specified ranges.

References

Nafithromycin analytical method validation HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPLC Methods for Nafithromycin

The table below summarizes the core parameters of three established chromatographic methods for analyzing this compound and its major metabolite, as identified in the literature [1] [2].

Method Parameter RP-HPLC with UV Detection RP-UPLC with PDA Detection LC-MS/MS for Bioanalysis
Purpose Assay and related substances High-throughput analysis Quantification in human plasma (PK studies)
Column C18 BEH C18 C18
Mobile Phase Buffer : Acetonitrile (60:40), Isocratic [1] 0.1% Formic Acid (A) : Acetonitrile (B), Gradient [1] 0.1% Formic Acid : Acetonitrile (30:70), Isocratic [2]
Detection UV Photodiode Array (PDA) Mass Spectrometry (MS/MS)
Sample Matrix Drug substance/formulation Drug substance/formulation Human plasma
Linearity Range Not specified in results Not specified in results 10 - 5000 ng/mL for NFT and M1 metabolite [2]
Internal Standard Not applicable (External standard) Not applicable Clarithromycin [2]
Sample Prep Dissolution in solvent [1] Dissolution in solvent Protein Precipitation [2]

Troubleshooting Guide: Accuracy Validation Failure

A common challenge during method validation is obtaining high and variable recovery rates for the drug substance. The following workflow and detailed explanations address this specific issue, which can be caused by subtle differences in sample and standard preparation [3].

Start Accuracy Failure: High/Variable Recovery Step1 Check Sample & Standard Diluent Composition Difference Start->Step1 Step2 Verify Sample Extraction Efficiency & Completeness Step1->Step2 Step5 Problem Resolved Step1->Step5 Adjust to Match Step3 Confirm Sample Solution Equilibration to Room Temperature Step2->Step3 Step2->Step5 Optimize Time/Solvent Step4 Re-examine Weighing and Dilution Steps Step3->Step4 Step3->Step5 Allow Full Equilibration Step4->Step5 Step4->Step5 Use Correct Technique

Investigative Steps and Solutions:

  • Check Sample & Standard Diluent Composition: A frequent source of error is a mismatch in the solvent composition between your standard and sample solutions [3]. Even small differences in the organic-to-aqueous ratio can affect the solubility of the analyte or how it interacts with the column, leading to peak shape differences and inaccurate quantification.

    • Solution: Ensure the final solvent composition of your standard and sample solutions is identical. If the sample preparation involves multiple steps, the final diluent should match the standard diluent precisely [3].
  • Verify Sample Extraction Efficiency: Incomplete extraction of the active ingredient from the formulation matrix (e.g., a polymer) will result in low recovery. Conversely, variable extraction efficiency causes high variability.

    • Solution: Re-evaluate the extraction procedure (sonication time, shaking speed, solvent volume). A recovery study comparing extracted samples against neat standards can help confirm extraction efficiency is near 100% [3].
  • Confirm Sample Solution Equilibration: Using organic solvents like methanol for extraction and dilution can generate heat, especially during sonication. If the solution is not allowed to cool to room temperature before being "made to volume," thermal expansion will lead to a final volume that is less than intended, resulting in a higher concentration and over-recovery [3].

    • Solution: After sonication and before the final dilution to volume, let the solution stand until it reaches room temperature. This ensures volumetric accuracy.
  • Re-examine Weighing and Dilution Steps: Although obvious, weighing errors and imprecise pipetting are common culprits. High recovery specifically points to potential over-weighing of the drug substance or under-delivery of the solvent during dilution.

    • Solution: Verify the calibration of balances and volumetric glassware. Observe the analyst during preparation to ensure correct technique is followed [3].

Frequently Asked Questions (FAQs)

Q1: What is the significance of validating an analytical method for this compound? Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. It ensures the method is accurate, precise, specific, robust, and reliable for quantifying this compound and detecting impurities, which is a regulatory requirement (per ICH guidelines) to guarantee drug quality, safety, and efficacy [1] [4].

Q2: My method's retention times are shifting. What could be the cause? Retention time instability is often linked to an improperly equilibrated system or mobile phase issues. Ensure your mobile phase is fresh, properly prepared, and the system has been sufficiently flushed with the mobile phase. Also, check for a column temperature fluctuation or a column that is nearing the end of its lifetime [5].

Q3: How can I make my HPLC method more robust and user-friendly for transfer to a QC lab? A robust method is one that can tolerate minor, inevitable variations in parameters like flow rate, mobile phase pH, or column age without failing system suitability. During development, employ a Quality by Design (QbD) approach to identify these Critical Process Parameters (CPPs) and establish a controlled design space. Using consistent preparation procedures for standards and samples and simplifying the sample preparation also greatly enhance user-friendliness and transfer success [3] [4].

References

Nafithromycin stability testing and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Suggested Alternatives for Finding Stability Data

To obtain the information you need, I suggest the following approaches:

  • Consult Regulatory Submissions: Detailed stability data is typically found in regulatory application files. You may search for Nafithromycin (also known as WCK 4873) in the public assessment reports of agencies like the European Medicines Agency (EMA) or the Central Drugs Standard Control Organisation (CDSCO) in India, where the drug has been approved.
  • Review Scientific Literature: Conduct a targeted search on scientific databases such as PubMed or Google Scholar for articles specifically on "this compound degradation," "this compound stability-indicating method," or "forced degradation studies of this compound."
  • Apply General ICH Guidelines: In the absence of substance-specific data, you can reference the general stability testing protocols for new drug substances and products as outlined in the ICH Q1A(R2) and ICH Q1B guidelines [1]. The table below summarizes standard conditions for long-term and accelerated stability studies, which are a cornerstone of these guidelines.
Study Type Storage Condition Minimum Time Period Covered at Submission
Long Term [1] 25°C ± 2°C / 60% RH ± 5% RH 12 months
Accelerated [1] 40°C ± 2°C / 75% RH ± 5% RH 6 months

General Workflow for Stability Testing

The following diagram illustrates the general workflow for establishing a drug product's stability profile and shelf life, based on standard industry practice. You can use this as a reference model for developing a this compound-specific protocol.

Start Start: Develop Stability- Indicating Method A Prepare Stability Study Protocol Start->A B Place Batches on Stability (Long Term & Accelerated) A->B C Withdraw Samples at Set Time Points B->C e.g., 0, 3, 6, 12, 24 months D Analyze Samples Against Specifications C->D E Collect and Evaluate Stability Data D->E F Establish Retest Period/Shelf Life E->F

References

Nafithromycin toxicity management strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frameworks for Drug Toxicity Assessment

Modern drug development uses structured frameworks to understand and predict toxicity. The table below summarizes two key concepts.

Framework/Methodology Core Principle Application in Toxicity Management
Cardiac Failure Modes [1] Identifies 7 finite ways a heart can be adversely affected by a xenobiotic (e.g., issues with contractility, rhythmicity, injury to tissue). Provides a systematic checklist to design safety assays targeting specific, known mechanisms of cardiotoxicity.
Structure–Tissue Exposure/Selectivity–Activity Relationship (STAR) [2] Classifies drugs based on potency/specificity and tissue exposure/selectivity to predict clinical dose, efficacy, and toxicity balance. Guides lead candidate selection to minimize tissue accumulation in vital organs, thereby reducing potential toxicity.

Experimental Protocols for Toxicity Screening

You can integrate the following New Approach Methodologies (NAMs) into your preclinical workflow for more human-relevant toxicity data [1].

  • Human iPSC-derived Cardiomyocytes (hiPSC-CMs)

    • Application: Detecting drug-induced arrhythmias (addressing the Rhythmicity failure mode) and general cardiotoxicity [1].
    • Protocol Outline:
      • Culture: Maintain hiPSC-CMs in standard conditions. For higher physiological relevance, consider using 3D Engineered Heart Tissues (EHTs).
      • Exposure: Treat cells/tissues with Nafithromycin across a range of concentrations (e.g., 1 µM to 100 µM) and time points (e.g., 24-72 hours).
      • Functional Assessment: Use platforms like the Nanotools Bioscience platform or multi-electrode arrays (MEAs) to measure changes in beat rate, field potential, and arrhythmic patterns.
      • Endpoint Analysis: Perform transcriptome analysis or cell viability assays to identify pathways involved in toxic responses (e.g., oxidative stress, apoptosis).
  • Microfluidic Inflammatory Response Model (e.g., BioFlux System)

    • Application: Predicting vascular injury and pro-inflammatory responses, which are key in atherosclerosis (addressing the Vascular Injury failure mode) [1].
    • Protocol Outline:
      • Model Setup: Co-culture human aortic endothelial cells and immune cells (e.g., THP-1 monocytes) in a microfluidic channel under physiological shear flow.
      • Dosing: Define dose levels for this compound based on preliminary cytotoxicity data.
      • Endpoint Measurement: Quantify monocyte adhesion to the endothelial layer and analyze the release of pro-inflammatory cytokines in the supernatant.
      • Validation: Compare the results to positive (e.g., a known pro-inflammatory drug) and negative controls.

Visualizing Toxicity Pathways & Workflows

The diagrams below, created using Graphviz, map out general pathways and workflows relevant to antibiotic toxicity assessment. You can adapt these logical frameworks for this compound.

Antibiotic Toxicity Pathway Map

This diagram illustrates the interplay between different cellular pathways that can be involved in drug-induced toxicity, integrating concepts from the research [3].

cluster_paths Cellular Stress & Signaling Pathways cluster_outcomes Potential Adverse Outcomes Antibiotic Antibiotic OxidativeStress Oxidative Stress Antibiotic->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction Antibiotic->MitochondrialDysfunction PI3K_Akt_mTOR PI3K/AKT/mTOR Pathway Inhibition Antibiotic->PI3K_Akt_mTOR NF_kB NF-κB Pathway Activation/Inhibition Antibiotic->NF_kB p53 p53 Pathway Activation Antibiotic->p53 OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis (Cell Death) MitochondrialDysfunction->Apoptosis PI3K_Akt_mTOR->Apoptosis Inflammation Inflammatory Response NF_kB->Inflammation p53->Apoptosis OrganToxicity Specific Organ Toxicity (e.g., Liver, Heart) Apoptosis->OrganToxicity Inflammation->OrganToxicity

NAMs Toxicity Screening Workflow

This flowchart outlines a strategic workflow for integrating NAMs into early-stage toxicity screening, based on the workshop findings [1].

Start Identify Target Organ & Failure Mode ModelSelect Select Appropriate NAM Start->ModelSelect hiPSC hiPSC-CMs / 3D EHTs (Contractility, Rhythmicity) ModelSelect->hiPSC Microfluidic Microfluidic Co-culture (Vascular/Immune Response) ModelSelect->Microfluidic Assess Expose to this compound & Measure Functional/ Molecular Endpoints hiPSC->Assess Microfluidic->Assess Analyze Analyze Data for Mechanistic Insight Assess->Analyze Decision Toxicity Identified? Analyze->Decision Refine Refine/Stop Compound Decision->Refine Yes Proceed Proceed to Targeted Animal Studies Decision->Proceed No

Frequently Asked Questions on Toxicity Management

Q1: What should I do if my lead candidate shows excellent in vitro potency but high toxicity in initial animal studies?

  • A: This is a classic scenario where the STAR framework is useful [2]. The drug may fall into Class II (high potency but low tissue selectivity), leading to toxicity at the high doses needed for efficacy. Strategies include:
    • Back-up Compound Analysis: Re-evaluate your back-up compounds for better tissue selectivity.
    • Formulation Optimization: Explore advanced formulations (e.g., liposomal, targeted delivery) to improve the therapeutic window by altering tissue distribution.

Q2: How can I convince regulators to accept data from these non-animal models (NAMs)?

  • A: Regulatory acceptance hinges on a clear Context of Use (COU) and robust validation [1].
    • Define a COU: Start by specifying what decision the NAM data will inform (e.g., "This hiPSC-CM assay will be used to prioritize two lead candidates for further rodent toxicology studies").
    • Standardize and Validate: Incorporate positive and negative controls in every experiment. Use standardized cell culture conditions and demonstrate the model's reproducibility and predictive capacity against known reference compounds.

References

Nafithromycin: Technical Profile & FAQs for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key technical data for Nafithromycin based on the latest publications and official announcements.

Property Description
Antibiotic Class Novel lactone-ketolide (a subclass of macrolides) [1] [2]
Brand Name Miqnaf [3] [4]
Primary Indication Community-Acquired Bacterial Pneumonia (CABP) caused by drug-resistant bacteria [3] [2]
Mechanism of Action Inhibits bacterial protein synthesis by binding to the 23s rRNA of the 50S ribosomal subunit. Its unique structure allows dual binding to domains II and V, overcoming common macrolide resistance [1] [2].
Treatment Regimen 3-day course [3] [4] [2]
Reported Efficacy 10 times more effective than azithromycin in pre-clinical models [3] [4]. Effective against multidrug-resistant (MDR) Streptococcus pneumoniae and atypical intracellular pathogens [1] [2].
Key Resistance Advantage Its dual binding mechanism is designed to circumvent resistance mediated by ribosomal methylation (erm genes) and efflux pumps [1] [2].
Frequently Asked Questions for the Laboratory

Q1: What is the primary mechanism that makes this compound less prone to existing resistance? this compound's key innovation is its structurally enhanced binding to the bacterial ribosome. While classic macrolides like azithromycin bind primarily to domain V of the 23s rRNA, this compound's C-3 ketone group and an amidoxime core with a biaryl tether allow it to bind with high affinity to both domain II and domain V [1] [2]. This dual binding makes it much harder for bacteria to develop resistance through single-point mutations that typically affect older macrolides.

Q2: What are the recommended protocols for assessing resistance development in vitro? Although a specific protocol for this compound was not available in the search results, the general methodology for generating drug-resistant cell lines is well-established and can be directly applied. The core process involves long-term, stepwise exposure of a bacterial population to increasing sub-lethal concentrations of the antibiotic [5].

A generalized workflow is as follows:

  • Culture & Baseline: Start with a susceptible parental bacterial strain (e.g., Streptococcus pneumoniae) and determine the baseline IC₅₀ (half-maximal inhibitory concentration) using a cell viability assay [5].
  • Initial Exposure: Expose the culture to a low concentration of this compound (e.g., at the IC₁₀-IC₂₀ level) for a set period (e.g., 48 hours) [5].
  • Recovery & Expansion: Replace the medium with antibiotic-free medium and allow the surviving cells to recover and proliferate [5].
  • Dose Escalation: Once growth is re-established, passage the cells and expose them to a 1.5 to 2-fold higher concentration of this compound [5].
  • Repetition & Confirmation: Repeat steps 3 and 4, gradually increasing the antibiotic concentration over several weeks. Confirm resistance development by re-calculating the IC₅₀ and comparing it to the parental strain. A significant increase indicates successful adaptation [5].
  • Analysis: The resulting resistant strain can be used for genomic sequencing (e.g., whole-genome sequencing or RNA-seq) to identify mutations in the ribosome or efflux pump regulators that confer resistance [5].

The following diagram illustrates this serial passage experiment workflow.

G Start Determine Baseline IC₅₀ A Culture Parental Strain Start->A B Expose to Sub-inhibitory Concentration of Antibiotic A->B C Allow Surviving Cells to Recover & Grow B->C D Passage Cells and Increase Antibiotic Concentration C->D E Confirm Resistance via IC₅₀ Measurement D->E Repeat cycle over multiple weeks E->B  Re-expose to higher dose   F Analyze Resistant Mutants (Genomic Sequencing) E->F End Resistant Strain for Study F->End

Antimicrobial Stewardship & Resistance Prevention

Preventing resistance is a critical parallel activity to laboratory research. The following strategies should be integrated into the drug development and application process.

  • Judicious Use in Clinical Trials: In line with the Indian Council of Medical Research (ICMR) guidelines for antibiotics, ensure that clinical trials for this compound strictly enforce its use only for confirmed bacterial pneumonia, avoiding application for viral infections or low-grade fevers [3] [4]. This minimizes selective pressure in the environment.
  • Adherence to Regulatory Schedules: As an antibiotic, this compound will likely be classified under Schedule H and H1 of the Drugs Rules in India, meaning it should be available by prescription only, with strict record-keeping for Schedule H1 drugs [3]. Researchers must comply with these regulations for any clinical or animal testing.
  • Combination Therapy Exploration: While not yet reported for this compound, one promising strategy to combat resistance is combining antibiotics with adjuvants. For example, recent research has shown that silver nanoparticles (AgNPs) can synergistically enhance the efficacy of vancomycin against resistant pathogens [6]. This approach could be a valuable avenue for future research with this compound.
  • Ongoing Surveillance: Once this compound is in clinical use, it is crucial to participate in and contribute to national AMR surveillance networks. Submitting data on susceptibility and emerging resistance to systems like the Global AMR Surveillance System (GLASS) is essential for tracking its long-term efficacy [3].

I hope this structured technical overview provides a solid foundation for your research and development efforts.

References

Azithromycin Clinical Efficacy vs. Common Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from clinical studies comparing azithromycin to other antibiotics for various indications.

Condition Comparison Antibiotic Efficacy Outcome (vs. Azithromycin) Key Findings & Dosage Source
Infectious exacerbation of COPD [1] Amoxicillin Similar Efficacy No significant difference in clinical cure/improvement (85% vs 78% at day 10). Azithromycin: 500 mg/day for 3 days. Amoxicillin: 500 mg every 8 hours for 10 days. [1]
Acute Sinusitis [2] Co-amoxiclav Similar Efficacy Comparable clinical success rates (87.5% vs 83.7%). Azithromycin: 500 mg/day for 3 days. Co-amoxiclav: 500 mg three times daily for 10 days. [2]
Uncomplicated SAM in Children [3] Amoxicillin Similar Efficacy No significant difference in weight gain (2.5 g/kg/day vs 2.6 g/kg/day). Fewer adverse events with azithromycin. Azithromycin: Single 20 mg/kg dose. Amoxicillin: 80 mg/kg/day for 7 days. [3]
Mycoplasma genitalium Infection [4] Moxifloxacin Lower Microbiological Cure Azithromycin had a lower microbiological cure rate than moxifloxacin (77.5% vs 94.9%) in a meta-analysis, often due to resistance. [4]
Chlamydia trachomatis in Pregnancy [5] Amoxicillin Similar Efficacy Equivalent treatment efficacy (58% vs 64%). Azithromycin: 1 g single dose. Amoxicillin: 500 mg three times daily for 7 days. [5]

Azithromycin's Multifaceted Mechanisms of Action

Beyond its antibacterial action, azithromycin has documented immunomodulatory and potential antiviral effects, which may contribute to its clinical efficacy in respiratory infections [6] [7]. The diagram below summarizes these key mechanisms.

G cluster_immuno Immunomodulatory & Anti-inflammatory Effects cluster_antiviral Potential Antiviral Mechanisms cluster_other Other Airway-Specific Actions Azithromycin Azithromycin InhibitCytokines Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-8) Azithromycin->InhibitCytokines MacrophageShift Shift Macrophages to Anti-inflammatory Phenotype Azithromycin->MacrophageShift NeutrophilInflux Inhibition of Neutrophil Influx into Lungs Azithromycin->NeutrophilInflux TCellSuppression Suppression of CD4+ T-cell Activation (via mTOR) Azithromycin->TCellSuppression IFNBoost Amplification of Interferon (IFN) Pathways & Antiviral Responses Azithromycin->IFNBoost ViralEntry Inhibition of Viral Entry & Endocytosis (e.g., SARS-CoV-2) Azithromycin->ViralEntry Replication Reduction of Viral Replication Azithromycin->Replication ENaCInhibition Inhibition of Hyperactivated Epithelial Sodium Channel (ENaC) Azithromycin->ENaCInhibition MucusClearance Improved Mucociliary Clearance Azithromycin->MucusClearance

The immunomodulatory effects are particularly relevant in chronic airway diseases like COPD and cystic fibrosis, and were also investigated for mitigating hyperinflammation in severe COVID-19 [6]. The inhibition of the Epithelial Sodium Channel (ENaC) is a specific mechanism noted in preclinical models that may improve mucociliary clearance in obstructive lung diseases [8].

Experimental Methodology Overview

For the clinical studies cited in the tables, the following general methodologies were employed:

  • Study Design: Most were randomized controlled trials (RCTs) [2] [3] [5], with one systematic review and meta-analysis [4].
  • Primary Efficacy Endpoints:
    • Clinical Cure/Improvement: Based on physician assessment of resolved or improved signs and symptoms (e.g., cough, dyspnea) at follow-up (Day 10 and/or Week 4-8) [2] [1].
    • Microbiological Cure: Eradication of the baseline pathogen in follow-up cultures (e.g., sputum sample) [2] [4].
    • Weight Gain: Measured as grams gained per kilogram of body weight per day (g/kg/day) in malnutrition studies [3].
  • Outcome Assessment: Several trials used masked outcome assessors to minimize bias, even in open-label designs [3].

How to Proceed with Your Comparison

Since direct comparative data for nafithromycin is not available in the current search, I suggest the following steps to build your guide:

  • Check Clinical Trial Registries: Search databases like ClinicalTrials.gov for ongoing or completed phase 2/3 trials of this compound, which may contain results or published papers.
  • Locate Primary Literature: Look for original research articles on this compound, focusing on its in vitro susceptibility data, preclinical studies, and any clinical trial results, especially against respiratory pathogens.
  • Consult Newer Reviews: Seek out recent review articles on next-generation macrolides or the treatment of conditions like community-acquired pneumonia, which might include a narrative comparison of the two drugs.

References

Clinical Outcomes Comparison: Nafithromycin vs. Moxifloxacin

Author: Smolecule Technical Support Team. Date: February 2026

Feature Nafithromycin Moxifloxacin
Regimen 800 mg, oral, once daily for 3 days [1] [2] 400 mg, oral, once daily for 7 days [1] [2]
Early Clinical Response (ECR) Rate 91.3% (220/241) [1] [2] 89.0% (210/236) [1] [2]
Statistical Outcome Non-inferiority demonstrated (difference: 2.3%; 95% CI: -3.1, 7.8) [1] [2] -
Common Adverse Events Abdominal pain, diarrhea, headache, nausea (mostly mild) [1] [2] Abdominal pain, diarrhea, headache, nausea (mostly mild) [1] [2]

Detailed Experimental Protocol

The data in the table comes from a Phase III, randomized, double-blind, non-inferiority study conducted in India [1] [2]. Here is a breakdown of the key methodological details:

  • Study Population: The trial enrolled adults with CABP classified as PORT risk class II, III, or IV. The Modified Intent-to-Treat (MITT) population, which was used for the primary efficacy analysis, included 477 patients [1] [2].
  • Randomization & Blinding: Patients were randomly assigned in a 1:1 ratio to either the this compound or moxifloxacin group. An interactive voice/web response system was used for randomization, and the study was double-blinded to eliminate bias [1] [2].
  • Primary Endpoint: The primary goal was to compare the Early Clinical Response (ECR). A favorable ECR was defined as a patient being alive and showing at least one level of improvement in two or more key CABP symptoms (e.g., cough, chest pain, sputum production) by Day 4, without any worsening of other symptoms [1] [2].
  • Non-inferiority Margin: The study used a pre-defined non-inferiority margin of 12.5% [1] [2].

The workflow of this clinical trial is summarized in the diagram below.

Adults with CABP\n(PORT II-IV) Adults with CABP (PORT II-IV) Randomization\n(1:1) Randomization (1:1) Adults with CABP\n(PORT II-IV)->Randomization\n(1:1) This compound Group\n800 mg OD, 3 days This compound Group 800 mg OD, 3 days Randomization\n(1:1)->this compound Group\n800 mg OD, 3 days Moxifloxacin Group\n400 mg OD, 7 days Moxifloxacin Group 400 mg OD, 7 days Randomization\n(1:1)->Moxifloxacin Group\n400 mg OD, 7 days Primary Endpoint:\nECR at Day 4 Primary Endpoint: ECR at Day 4 This compound Group\n800 mg OD, 3 days->Primary Endpoint:\nECR at Day 4 Moxifloxacin Group\n400 mg OD, 7 days->Primary Endpoint:\nECR at Day 4 Statistical Analysis\nfor Non-Inferiority Statistical Analysis for Non-Inferiority Primary Endpoint:\nECR at Day 4->Statistical Analysis\nfor Non-Inferiority Conclusion: Non-inferiority of\nthis compound established Conclusion: Non-inferiority of This compound established Statistical Analysis\nfor Non-Inferiority->Conclusion: Non-inferiority of\nthis compound established

Key Insights for Researchers

  • Overcoming Macrolide Resistance: this compound is a novel lactone ketolide designed to retain potency against Streptococcus pneumoniae strains resistant to older macrolides like erythromycin and azithromycin. Its activity is unaffected by common resistance mechanisms such as erm(B) and mef(A/E) genes [3].
  • Favorable Pulmonary Pharmacokinetics: The drug achieves high and sustained concentrations in the lung epithelial lining fluid and alveolar macrophages. This pharmacokinetic profile supports a short, 3-day dosing regimen while maintaining effective coverage at the infection site [3].
  • Context of Other Novel Antibiotics: Another recently studied antibiotic for CABP is delafloxacin. A Phase 3 trial also established its non-inferiority to moxifloxacin, with an ECR of 88.9% vs. 89.0%. Delafloxacin is an anionic fluoroquinolone with broad-spectrum activity, including against atypical pathogens [4] [5].

References

Comparative Overview: Nafithromycin vs. Telithromycin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key comparative data for nafithromycin and telithromycin based on available experimental results.

Feature This compound Telithromycin
Drug Class Lactone-ketolide [1] [2] [3] Ketolide [4] [5]
Mechanism of Action Dual binding to domains II and V of the 23S rRNA [2] Binds to domains II and V of the bacterial ribosome [5]
In Vitro Potency (MIC90) against *S. pneumoniae* 0.06 mg/L [1] [3] More potent than macrolides; specific MIC90 not directly provided in search results.
Activity Against Macrolide-Resistant *S. pneumoniae* Retains potent activity (MIC90 = 0.12 mg/L) [3] Retains activity against resistant strains with erm(B) or mef genes [5]
Lung Penetration (ELF/Plasma AUC0–24 Ratio) 13.8 (based on mean concentrations) [1] Data not available in search results for direct comparison.
Lung Penetration (AM/Plasma AUC0–24 Ratio) 527 (based on mean concentrations) [1] Data not available in search results for direct comparison.
Hepatotoxicity Concern Preclinical studies show a better hepatic safety profile [6] Known to cause rare but severe liver injury in patients [6]
CYP3A4 Inhibition Reduced inhibition potential [2] [6] Potent inhibitor [6]

Detailed Experimental Data and Methodologies

Here is a deeper dive into the experimental protocols and data that support the comparison above.

Mechanism of Action and Resistance Overcoming

Both drugs are ketolides designed to combat resistant pathogens through a similar core mechanism, though their specific chemical structures differ.

Ketolide Antibiotics Ketolide Antibiotics Core Mechanism Core Mechanism: Dual binding to Domains II & V of 23S ribosomal RNA Ketolide Antibiotics->Core Mechanism This compound This compound Core Mechanism->this compound Telithromycin Telithromycin Core Mechanism->Telithromycin Structural Feature1 Structural Feature: Lactone group at C11/C12 This compound->Structural Feature1 Structural Feature2 Structural Feature: Carbamate group at C11/C12 Telithromycin->Structural Feature2 Outcome1 Overcomes MLSⓇB resistance (erm(B), mef) Structural Feature1->Outcome1 Outcome2 Overcomes MLSⓇB resistance (erm(B), mef) Structural Feature2->Outcome2

  • This compound's Structure-Activity Relationship (SAR): Its structure features a lactone group at the C11 and C12 positions of the ketolide nucleus, connected to a side chain via a hydrophilic spacer. This is a distinct modification from the carbamate group found in telithromycin and is considered a key factor in its potent activity against resistant strains and its improved safety profile [2] [6].
  • Supporting Experimental Protocol (this compound): The potent activity of this compound is determined through standardized in vitro broth microdilution susceptibility testing.
    • Method: Minimum Inhibitory Concentrations (MICs) are measured against a wide range of clinical bacterial isolates, including macrolide-resistant strains.
    • Strains: Typically, a large number (e.g., >1,900 isolates) of Streptococcus pneumoniae are used [1] [3].
    • Outcome: The MIC90 (minimum concentration to inhibit 90% of isolates) for this compound against S. pneumoniae is reported to be 0.06 mg/L, demonstrating high potency [1] [3].
Pharmacokinetics and Lung Penetration

Effective treatment of respiratory tract infections requires adequate drug concentration at the site of infection, such as the epithelial lining fluid (ELF) and inside alveolar macrophages (AM).

  • Experimental Protocol for Lung Penetration (this compound):
    • Study Design: A study involved 37 healthy adult subjects who received oral this compound (800 mg once daily for 3 days) [1].
    • Sample Collection: Subjects underwent bronchoscopy with bronchoalveolar lavage (BAL) at scheduled time points post-dose. This allowed for the collection of ELF and AM [1].
    • Measurement: Drug concentrations in plasma, ELF, and AM were measured using validated analytical methods. The Area Under the Concentration-time curve from 0 to 24 hours (AUC0–24) was calculated for each compartment [1].
    • Results: The ratios of ELF/plasma and AM/plasma AUC0–24 were 13.8 and 527, respectively (based on mean concentrations). These high penetration ratios suggest this compound is efficiently targeted to the lungs [1].
Safety and Hepatotoxicity Profile

A critical differentiator between these two ketolides appears to be their risk of drug-induced liver injury.

cluster_telithromycin Telithromycin Profile cluster_this compound This compound Profile Ketolide Safety Ketolide Safety A1 Potent CYP3A4 Inhibitor Ketolide Safety->A1 B1 Reduced CYP3A4 Inhibition Ketolide Safety->B1 A2 Associated with severe liver injury in patients A1->A2 B2 Better preclinical hepatic safety profile B1->B2

  • Evidence on Telithromycin: Telithromycin usage has been linked to rare but severe and sometimes irreversible liver injury in patients, which led to significant clinical restrictions. The exact mechanism is not fully proven but is hypothesized to involve a hypersensitive reaction or the formation of hepatotoxic metabolites [6].
  • Evidence on this compound: Preclinical safety studies were specifically designed to assess hepatic liability.
    • Protocol: Repeat-dose toxicity studies (up to 4 weeks) were conducted in rats and dogs.
    • Assessment: Parameters included clinical observations, hematology, clinical chemistry (liver enzymes), and histopathological examination of liver tissue.
    • Finding: this compound did not cause adverse biochemical or histopathological changes indicative of hepatotoxicity at exposures significantly higher (3- to 8-fold) than the targeted human therapeutic exposure. Its structure, featuring a hydrophilic linkage, is believed to contribute to a more favorable metabolism and excretion profile, reducing liver accumulation and toxicity risk [6].

Conclusion for Research and Development

For researchers and drug development professionals, the data indicates:

  • This compound presents a promising profile with high potency against key respiratory pathogens, including resistant strains, and superior lung tissue penetration. Its most significant advantage in this comparison is a potentially safer hepatic profile, as suggested by targeted preclinical studies.
  • Telithromycin, while a pioneer in its class and effective against resistant bacteria, carries a known burden of hepatotoxicity, which has limited its clinical use.

The structural distinctness of this compound, particularly its lactone group and hydrophilic spacer, appears to be a successful strategy in overcoming the safety challenges that hampered earlier ketolides.

References

Nafithromycin tissue penetration vs other macrolides

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Tissue Penetration of Macrolides

Macrolide antibiotics are characterized by their ability to penetrate and accumulate in tissues, particularly in the lungs. The table below summarizes key data for established macrolides and the newer agent, nafithromycin.

Antibiotic Class Key Tissue Penetration Findings (Study Model) Reported Concentration Ratios (Tissue:Plasma)
Azithromycin 15-membered macrolide (azalide) "The most sustained and the highest tissue levels" in rats; "highly concentrated in phagocytes"; "excellent tissue penetration and intracellular accumulation" [1] [2]. Intracellular concentration >30x higher than extracellular [1].
Clarithromycin 14-membered macrolide In rats, the "highest concentration was in the lung," which was notably higher than in the liver [2]. Information missing
Erythromycin 14-membered macrolide Found in most body fluids and accumulates in leukocytes and inflammatory fluid; distribution highest in liver, then kidney, spleen, lung, and heart in rats [3] [2]. Information missing
This compound Lactone-ketolide In humans, exposure in epithelial lining fluid (ELF) and alveolar macrophages (AM) was "over 10-fold and 100-fold higher, respectively, than the total plasma concentrations" [4]. ELF/Plasma >10; AM/Plasma >100 [4].

Experimental Data and Protocols for this compound

The data for this compound primarily comes from early-phase clinical trials designed to assess its safety and human pharmacokinetics.

  • Study Reference: The primary data is from a 2019 publication titled "Safety, Tolerability, and Pharmacokinetics of Oral this compound" in Antimicrobial Agents and Chemotherapy [4].
  • Methodology:
    • Design: Two randomized, double-blind, placebo-controlled Phase 1 studies in healthy adult subjects.
    • Dosing: A single ascending dose (SAD) study (100 to 1200 mg) and a multiple ascending dose (MAD) study (600, 800, or 1000 mg once daily for 7 days).
    • PK Analysis: Plasma concentrations were measured to determine standard parameters like maximum plasma concentration (Cmax) and area under the curve (AUC).
    • Tissue Measurement: A separate clinical study (NCT02453529) specifically assessed intrapulmonary concentrations. Drug levels in the epithelial lining fluid (ELF) and alveolar macrophages (AM) were obtained via bronchoalveolar lavage, a standard technique for measuring lung penetration of antibiotics [4].
  • Key Findings: The studies concluded that this compound was generally well-tolerated and achieved plasma exposures that supported once-daily dosing. The high and sustained concentrations measured in the lungs directly support its development for respiratory tract infections [4].

Mechanism of Action and Structural Advantages

This compound's tissue penetration and efficacy are linked to its unique structural design, which is a key differentiator from older macrolides.

G KetolideCore Ketolide Core StructuralMods Structural Modifications KetolideCore->StructuralMods LactoneGroup Lactone Group (C11-C12) StructuralMods->LactoneGroup SideChain 2-pyridine-1,3,4-thiadiazole Side Chain StructuralMods->SideChain FunctionalOutcomes Functional Outcomes LactoneGroup->FunctionalOutcomes Imparts SideChain->FunctionalOutcomes Imparts DualRibosomalBinding Dual Binding to 23S Ribosomal RNA (Domains II & V) FunctionalOutcomes->DualRibosomalBinding BypassesResistance Bypasses common macrolide resistance (ermB, mef) FunctionalOutcomes->BypassesResistance EnhancedTissuePenetration Enhanced Lung Penetration (High ELF/AM concentration) FunctionalOutcomes->EnhancedTissuePenetration

  • Dual Binding and Resistance Overcoming: Unlike older macrolides that primarily bind to domain V of the bacterial 23S ribosomal RNA, this compound's side chain allows it to bind to both domain II and domain V [5]. This dual binding is crucial for maintaining activity against bacterial strains that have developed resistance via ribosomal methylation (e.g., ermB-mediated resistance) [5].
  • Structural Basis for Efficacy: The structural features include a lactone group at positions C11-C12 of the ketolide nucleus and a unique side chain attached via a hydrophilic spacer. This configuration is reported to contribute not only to its potency against resistant pathogens but also to its favorable oral absorption and high levels of lung penetration, potentially mediated through specific transporters [4].

Summary for Research and Development

For researchers and drug development professionals, the key distinctions are as follows:

  • This compound represents a modern lactone-ketolide designed to overcome multidrug resistance. Its most quantitatively defined advantage is its exceptional penetration into key lung compartments, with human data showing ELF and AM concentrations >10-fold and >100-fold higher than plasma, respectively [4]. Its dual ribosomal binding mechanism is a direct counter to common macrolide resistance [5].
  • Legacy Macrolides like azithromycin are known for high and sustained tissue levels, but they are increasingly compromised by resistance. Azithromycin's concentration in phagocytes is a key feature for targeting intracellular pathogens [1].

The available data strongly supports this compound's potential for treating respiratory infections, but its final positioning relative to other macrolides will depend on further clinical and surveillance studies.

References

Efficacy and Safety Comparison: Nafithromycin vs. Moxifloxacin

Author: Smolecule Technical Support Team. Date: February 2026

The core of the recent comparative data comes from a Phase III, double-blind, non-inferiority study conducted in India that directly compared a 3-day regimen of oral nafithromycin with a 7-day regimen of oral moxifloxacin in adults with Community-Acquired Bacterial Pneumonia (CABP) [1].

The table below summarizes the key efficacy and safety outcomes from this trial:

Parameter This compound (3-day regimen) Moxifloxacin (7-day regimen)
Study Population (MITT) n=241 n=236
Early Clinical Response (ECR) at Day 4 91.3% (220/241) 89.0% (210/236)
Statistical Non-inferiority Yes (difference: 2.3%; 95% CI: -3.1, 7.8) -
Common TEAEs (≥2%, any group) Abdominal pain, diarrhoea, headache, nausea [1] Abdominal pain, diarrhoea, headache, nausea [1]
TEAE Severity All reported events were mild in severity [1] All reported events were mild in severity [1]
Treatment Duration 3 days [1] 7 days [1]
Key Advantage Shorter course, avoids fluoroquinolone-related safety concerns [2] Established efficacy

Abbreviations: MITT (Modified Intent-to-Treat), ECR (Early Clinical Response), TEAE (Treatment-Emergent Adverse Event).

Detailed Experimental Protocol

For researchers, the methodology of the pivotal trial is critical for evaluating the data. Here is a summary of the protocol used in the Phase III study [1]:

  • Study Design: Phase III, multi-center, randomized, double-blind, double-dummy, active-controlled, non-inferiority trial.
  • Participants: 488 adults with CABP (PORT risk class II, III, or IV) were randomized across 31 sites in India.
  • Intervention Groups:
    • Test Group: Received oral this compound 800 mg once daily for 3 days, plus a placebo matching moxifloxacin for the remaining 4 days to maintain blinding.
    • Control Group: Received oral moxifloxacin 400 mg once daily for 7 days, plus a placebo matching this compound for the first 3 days.
  • Randomization & Blinding: Patients were randomized 1:1 via an interactive voice/web response system using block randomization. The double-dummy design ensured blinding.
  • Primary Endpoint: Proportion of patients achieving early clinical response (ECR) at Day 4 in the MITT population. ECR was defined as being alive with ≥1 level of improvement in ≥2 CABP symptoms (e.g., cough, chest pain, sputum production) compared to baseline, without worsening of other symptoms.
  • Non-inferiority Margin: A pre-specified margin of 12.5% was used.
  • Safety Assessment: Treatment-emergent adverse events (TEAEs) were monitored and recorded throughout the study.

Mechanisms of Action and Resistance Evasion

The fundamental difference between these two antibiotics lies in their mechanisms of action and, crucially, their ability to circumvent bacterial resistance, as detailed in recent reviews [3] [2].

Diagram: Contrasting Mechanisms of Action and Resistance Profiles. This compound's dual ribosomal binding allows it to overcome common macrolide resistance, a key pharmacological advantage [3] [2].

Overall Pharmacological and Clinical Profile

Beyond the direct trial comparison, this compound exhibits several distinct characteristics as a novel lactone-ketolide. The table below synthesizes information from multiple recent sources to provide a broader perspective [3] [2] [4].

Feature This compound Fluoroquinolones
Drug Class Lactone-ketolide (novel macrolide) [3] Fluoroquinolone
Mechanism of Action Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [2] Inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV [5]
Key Resistance Advantage Dual binding to ribosomal domains helps overcome erm-mediated methylation and efflux pump (mef) resistance [3] [2] Vulnerable to target site mutations and efflux pumps [5]
Pulmonary Penetration High and sustained concentrations in lung epithelial lining fluid (ELF) and alveolar macrophages [1] [4] Good lung penetration, but profile varies by specific agent
Spectrum of Activity Broad against typical/atypical CABP pathogens, including macrolide-resistant S. pneumoniae [1] [2] Broad against typical/atypical CABP pathogens
Typical CABP Treatment Duration 3 days [1] 7-10 days [1]
General Safety Considerations Mild GI side effects (abdominal pain, diarrhea); no significant safety signals in trials [1] Broader boxed warnings for tendinitis, CNS effects, QT prolongation; generally avoided in the elderly due to AE concerns [1] [2]

Conclusion and Research Implications

For researchers and drug development professionals, the data indicates:

  • This compound presents a compelling alternative to fluoroquinolones for CABP, demonstrating non-inferior efficacy with a significantly shorter treatment duration and a safety profile characterized by mild, transient adverse events in clinical trials [1].
  • Its primary advantage lies in its novel mechanism that effectively counters prevalent macrolide resistance, addressing a critical unmet need [3] [2].
  • The shorter 3-day course has significant implications for improving patient adherence and supporting global antimicrobial stewardship efforts by reducing overall antibiotic exposure [2].

References

Cost-Effectiveness Analysis Frameworks for NASH Therapies

Author: Smolecule Technical Support Team. Date: February 2026

Since no direct data on Nafithromycin exists, the following information outlines how cost-effectiveness is evaluated for NASH therapies, which can serve as a model for your analysis.

A 2024 study developed a Markov cohort model to estimate the cost-effectiveness of different types of therapies for NASH compared to lifestyle intervention alone [1]. The model consisted of fourteen health states covering the progression of the disease from early fibrosis stages (F0-F2) to advanced complications like decompensated cirrhosis (DC) and hepatocellular carcinoma (HCC) [1].

The study compared four treatment strategies [1]:

  • Lifestyle intervention: The baseline standard of care.
  • Small molecule treatment: A therapy aimed at slowing disease progression in early fibrosis stages (F0-F2).
  • Biological treatment: A hypothetical intervention aimed at preventing disease progression in late fibrosis stages (F3-F4).
  • Curative therapy: A hypothetical one-time treatment that cures the disease and returns patients from cirrhosis (F4) to the initial fibrosis stage (F0).

Key outcomes measured in this type of analysis include total life years (LY), quality-adjusted life years (QALY), the percentage of patients reaching advanced disease stages, and cumulative costs. Therapies are then compared using the Incremental Cost-Effectiveness Ratio (ICER), which represents the cost per QALY gained [1].

The structural diagram below illustrates the disease progression and treatment pathways used in this economic model.

cluster_legend Treatment Effect Pathways NAFL_F0 NAFL F0 NAFL_F1 NAFL F1 NAFL_F0->NAFL_F1 Progression NASH_F0 NASH F0 NAFL_F0->NASH_F0 Steatosis Progression NAFL_F1->NAFL_F0 Regression NAFL_F2 NAFL F2 NAFL_F1->NAFL_F2 Progression NASH_F1 NASH F1 NAFL_F1->NASH_F1 Steatosis Progression NAFL_F2->NAFL_F1 Regression NASH_F2 NASH F2 NAFL_F2->NASH_F2 Steatosis Progression F3 Advanced Fibrosis (F3) NAFL_F2->F3 Progression NASH_F0->NAFL_F0 Steatosis Regression NASH_F0->NASH_F1 Progression NASH_F1->NAFL_F1 Steatosis Regression NASH_F1->NASH_F0 Regression NASH_F1->NASH_F2 Progression NASH_F2->NAFL_F2 Steatosis Regression NASH_F2->NASH_F1 Regression NASH_F2->F3 Progression F4 Compensated Cirrhosis (F4) F3->F4 Progression Death Death F3->Death Other-Cause Mortality F4->NAFL_F0 Curative Therapy DC Decompensated Cirrhosis (DC) F4->DC Progression HCC Hepatocellular Carcinoma (HCC) F4->HCC Progression F4->Death Other-Cause Mortality LT Liver Transplant (LT) DC->LT DC->Death Liver-Related Mortality HCC->LT HCC->Death Liver-Related Mortality PLT Post-Liver Transplant (PLT) LT->PLT PLT->Death Liver-Related Mortality Regression Regression (Small Molecule) LateStage Late-Stage Prevention (Biological) Cure Curative Therapy

Key Parameters and Findings from NASH Economic Models

The table below summarizes crucial parameters and findings from recent economic evaluations of NASH therapies, which can inform expectations for a drug like this compound [1] [2].

Analysis Parameter Findings from Recent Studies
Willingness-to-Pay (WTP) Threshold Often set at $150,000 per QALY gained in US studies [1] [2].
Cost-Effective Therapy Profile A hypothetical curative therapy (70% efficacy, priced at $500,000) was cost-effective versus standard care, given substantial QALY gains (1.38-1.58 more) [1].
Economically Justifiable Price (EJP) For a non-curative drug with high efficacy in F2-F4 patients, the EJP at a $150,000/QALY threshold was estimated to be very low, around $2,633 per year [2]. High annual prices (e.g., $36,000) resulted in unfavorable ICERs (>$2.5 million/QALY) [2].
Critical Model Inputs Key drivers include transition probabilities between disease states, long-term treatment efficacy, drug price, and health state utility values (quality of life weights) [1].

Guidelines for Conducting Your Own Analysis

For researchers aiming to conduct a cost-effectiveness analysis for a new drug candidate like this compound, here are the recommended steps based on established practices:

  • Define the Scope and Perspective: Clearly state the objective (e.g., to evaluate the cost-effectiveness of this compound vs. standard care for NASH) and the perspective of the analysis (e.g., US third-party payer), as this determines which costs are included [1].
  • Develop the Model Structure: A Markov model is the standard approach. You should define all possible health states a patient can enter, as shown in the diagram above. The model should simulate the natural progression of the disease and the impact of treatment [1].
  • Populate the Model with Data:
    • Clinical Efficacy: This is the core of the analysis. You will need robust data from Phase III trials on how this compound affects key endpoints, such as NASH resolution and fibrosis improvement (e.g., one-stage fibrosis improvement without worsening of NASH) [1].
    • Transition Probabilities: Obtain probabilities of patients moving between different health states from long-term observational studies and the scientific literature [1].
    • Cost Data: Include direct medical costs (drug acquisition, monitoring, management of complications) and, depending on the perspective, indirect costs [1] [2].
    • Health State Utilities: Assign quality-of-life weights (values between 0 and 1) to each health state to calculate QALYs [1].
  • Perform Analysis and Sensitivity Checks: Calculate the ICER. Conduct sensitivity analyses to test how robust the results are to changes in key assumptions (e.g., drug efficacy, price, utility values) [1].

References

Nafithromycin therapeutic drug monitoring approach

Author: Smolecule Technical Support Team. Date: February 2026

A Structured Framework for TDM Development

The development of a TDM program for any drug can be structured around five key questions [1]. The table below outlines these steps and the considerations that would apply to nafithromycin.

Development Step Core Question Considerations for this compound
1. Candidacy Is the drug a suitable TDM candidate? Narrow therapeutic index; significant PK variability; relationship between exposure and effect (efficacy/toxicity) [1].
2. Normal Range What is the normal concentration range? Define population PK and expected exposure range from Phase I/II clinical trials [1].
3. Therapeutic Target What is the target concentration? Establish PK/PD target (e.g., AUC/MIC, fT>MIC) linked to efficacy and toxicity thresholds [1].
4. Dosage Adjustment How to adjust the dose to reach the target? Develop a model-informed dosing algorithm; use Bayesian forecasting for individual PK parameter estimation [2] [1].
5. Clinical Utility Does evidence support TDM usefulness? Validate the TDM strategy through clinical studies showing improved patient outcomes [1].

This systematic approach ensures that TDM is developed based on solid pharmacological principles. A critical part of implementation is the analytical workflow, from sample collection to result interpretation.

tdma_workflow start Patient Treatment Initiated pre_analytical Pre-analytical Phase Plan sampling & collection start->pre_analytical At steady state analytical Analytical Phase Quantify drug concentration pre_analytical->analytical Sample processing post_analytical Post-analytical Phase Clinical interpretation analytical->post_analytical Concentration result decision Exposure within therapeutic target? post_analytical->decision action_optimize Maintain or optimize dosing regimen decision->action_optimize Yes action_adjust Adjust dose based on PK model & TDM result decision->action_adjust No action_adjust->pre_analytical Re-assess

Figure: Generalized TDM Workflow. The process is cyclical, especially if initial drug exposure is outside the desired target range, necessitating dose adjustment and re-assessment. PK: Pharmacokinetics. [3]

Comparison of Analytical Techniques for TDM

Selecting the right analytical method is crucial. The table below compares common techniques used for antibiotic TDM, which are also applicable for evaluating this compound.

Method Key Principle Throughput Sensitivity Multiplexing Capability Key Applications in Search Results
LC-MS/MS Separation by liquid chromatography; detection by tandem mass spectrometry. High (batch analysis) Very High Excellent Imatinib [4], Infliximab [5], Anti-TB drugs [6], Colistin [3]
HPLC-UV/FLD Separation by liquid chromatography; detection by UV or fluorescence. Medium Medium Limited Phenytoin [7]
Immunoassays (ELISA) Antigen-antibody binding for detection. High Medium to High Limited (cross-reactivity) Infliximab (comparison baseline) [5]
Capillary Electrophoresis (CE) Separation based on charge and size in a capillary. Medium to High Medium (can be coupled to MS) Good Colistin (CZE-MS/MS) [3]
FTIR Spectroscopy Detection of molecular vibrations via infrared absorption. Rapid (potential for point-of-care) Lower (challenged by serum background) Limited Phenytoin (proof-of-concept) [7]

Modern and Emerging TDM Strategies

Recent research highlights several advanced strategies that could be highly relevant for a new drug like this compound:

  • Model-Informed Precision Dosing (MIPD): This approach uses population PK models and Bayesian forecasting to estimate individual PK parameters. It allows for dose optimization based on limited blood samples from a patient, making TDM more efficient and practical [2]. Web-based platforms are now being developed to automate these complex calculations for clinicians [2].
  • Alternative Biomatrices: Using samples other than plasma can simplify sample collection. Research in tuberculosis treatment has explored dried blood spots (DBS), which reduce volume needs and allow ambient temperature shipping; saliva, which requires minimal processing; and urine, which can enable semi-quantitative point-of-care testing [6]. A pilot study has even demonstrated the potential of sweat analysis for non-invasive monitoring of antibiotics like cefepime [8].
  • Multi-Omics Integration: Combining TDM with other data-rich profiling, such as lipidomics, provides a more holistic view of the patient's response to therapy. This can help in understanding both the drug's pharmacokinetics and the patient's pathophysiological status simultaneously [3].

How to Proceed with Information on this compound

Since direct data is not yet available, I suggest these pathways to find more specific and emerging information:

  • Search Clinical Trials Registries: Look up this compound on platforms like ClinicalTrials.gov. Phase II and III trials often investigate pharmacokinetic properties and may provide clues about TDM needs.
  • Consult Regulatory Documents: Once submitted, the FDA or EMA assessment reports for the drug will contain detailed PK and PK/PD analyses conducted by the manufacturer.
  • Monitor Scientific Publications: Keep a close watch on journals specializing in antimicrobial chemotherapy, clinical pharmacology, and pharmacokinetics for the first published PK studies on this compound.

References

×

XLogP3

4.5

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

2

Exact Mass

858.41972799 Da

Monoisotopic Mass

858.41972799 Da

Heavy Atom Count

60

UNII

75F74Y2R70

Wikipedia

Nafithromycin

Dates

Last modified: 08-08-2024

Explore Compound Types